Technical Documentation Center

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid
  • CAS: 1364932-19-3

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid

An in-depth technical analysis of pharmaceutical impurities is critical for ensuring the efficacy, safety, and regulatory compliance of active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of pharmaceutical impurities is critical for ensuring the efficacy, safety, and regulatory compliance of active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive evaluation of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid , a structurally defined impurity of the antiviral drug Oseltamivir (Tamiflu).

Designed for analytical chemists, drug development professionals, and regulatory scientists, this guide explores the compound's structural elucidation, formation mechanisms, and the self-validating analytical methodologies required for its quantification.

Chemical Identity and Structural Elucidation

Oseltamivir is administered as an ethyl ester prodrug, which is metabolized in vivo into its active form, oseltamivir carboxylate. The compound 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid —officially recognized in pharmacopeial monographs as Oseltamivir EP Impurity A —represents a specific degradation product and synthetic byproduct of this active metabolite [1].

Structurally, this impurity is characterized by two key deviations from the parent prodrug:

  • Ester Hydrolysis: The ethyl ester group at the C1 position has been hydrolyzed into a carboxylic acid.

  • Acetyl Migration: The acetyl group, originally located at the 4-amino position in Oseltamivir, has migrated to the 5-amino position.

This intramolecular acyl transfer is a well-documented phenomenon in 1,2-diamine systems under thermal or pH stress, proceeding via a cyclic imidazoline intermediate. The resulting structure is formally named (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid[2].

Physical and Chemical Properties

Understanding the physicochemical profile of Impurity A is essential for developing robust extraction and chromatographic methods. The table below synthesizes the core quantitative data for this reference standard [3], [4].

PropertyValue / Description
IUPAC Name (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid
Common Synonyms Oseltamivir EP Impurity A; Oseltamivir Phosphate Impurity A
CAS Registry Numbers 1364932-19-3 (Base); 1391047-93-0 (Base)
Molecular Formula C₁₄H₂₄N₂O₄
Molecular Weight 284.35 g/mol
Physical State Solid (White to off-white powder)
Storage Conditions 2-8°C (Protect from light and moisture)
Primary Application Pharmaceutical Analytical Impurity (PAI) for QC

(Note: The ethyl ester variant of this migrated structure is also monitored under CAS 956267-10-0, but the acid form remains the primary focus for active metabolite profiling [5].)

Mechanistic Pathway: Formation and Biological Relevance

The formation of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid occurs through both in vitro degradation during API manufacturing and in vivo metabolic pathways. Because the impurity retains the cyclohexene scaffold and functional groups necessary for interacting with the viral neuraminidase enzyme, it exhibits residual, albeit altered, antiviral properties.

Pathway A Oseltamivir Phosphate (Prodrug, Ethyl Ester) B Oseltamivir Carboxylate (Active Metabolite) A->B Hydrolysis (Esterase / Degradation) C 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid (Impurity A) A->C API Synthetic Side Reaction B->C Acetyl Migration (N4 to N5 Shift)

Fig 1: Metabolic and degradation pathways leading to Oseltamivir Impurity A.

Causality of Migration: The proximity of the primary amine at C5 to the acetamide at C4 facilitates a nucleophilic attack by the free amine onto the carbonyl carbon of the acetyl group. This reaction is highly sensitive to the pH of the formulation matrix and the conditions used during the crystallization of the API.

Analytical Methodology: HPLC-UV Profiling

To ensure regulatory compliance with European Pharmacopoeia (EP) and British Pharmacopoeia (BP) standards, Impurity A must be strictly controlled. The following High-Performance Liquid Chromatography (HPLC) protocol is designed as a self-validating system , ensuring that no data is accepted unless the system proves its resolving power [1].

Step-by-Step HPLC Protocol

Step 1: Sample and Standard Preparation

  • Action: Dissolve the Oseltamivir API and the Impurity A reference standard in a diluent matching the initial mobile phase conditions.

  • Causality: Matching the diluent to the mobile phase prevents solvent-induced peak distortion (e.g., fronting or tailing) during injection.

Step 2: Chromatographic Separation

  • Action: Utilize an Octadecylsilyl (C18) silica gel column (e.g., 250 mm × 4.6 mm, 5 µm). Apply a gradient elution using a low-pH phosphate buffer (pH ~4.0) and Acetonitrile.

  • Causality: The C18 stationary phase provides necessary hydrophobic retention. Crucially, the acidic buffer suppresses the ionization of the carboxylic acid moiety on Impurity A (pKa ~4.1). Keeping the molecule in its neutral state maximizes interaction with the column, preventing it from eluting in the void volume.

Step 3: UV Detection

  • Action: Monitor the eluent using a UV detector set to 207 nm .

  • Causality: Oseltamivir and its related impurities lack highly conjugated aromatic systems. The primary chromophore is the isolated double bond of the cyclohexene ring, which only absorbs strongly in the lower UV region.

Step 4: System Suitability Testing (The Validation Gate)

  • Action: Inject a resolution mixture containing Oseltamivir Impurity A and Impurity B. The system must achieve a chromatographic resolution ( Rs​ ) of ≥ 1.3 between these two peaks.

  • Causality: Impurities A and B are closely eluting positional isomers. If Rs​<1.3 , the peaks will co-elute, leading to inaccurate area integration and a false representation of API purity. If the system fails this metric, the run is automatically invalidated, triggering an Out of Specification (OOS) investigation.

HPLC Step1 1. Sample Preparation Extract API in Mobile Phase Diluent Step2 2. Chromatographic Separation C18 Column, Gradient Elution (pH ~4.0) Step1->Step2 Step3 3. UV Detection Monitor at λ = 207 nm Step2->Step3 Step4 4. System Suitability Test (SST) Check Resolution (Rs) between Imp A & B Step3->Step4 Step5 5. Impurity Quantification % Area Normalization Step4->Step5 Rs ≥ 1.3 (System Validated) Fail OOS Investigation Run Invalidated. Adjust Mobile Phase. Step4->Fail Rs < 1.3 (System Failed)

Fig 2: HPLC-UV analytical workflow and self-validating system suitability.

Conclusion

The rigorous profiling of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is a non-negotiable aspect of Oseltamivir quality control. By understanding the chemical causality behind its formation—specifically the N4 to N5 acetyl migration—and employing self-validating chromatographic methodologies, analytical scientists can guarantee the purity, safety, and therapeutic efficacy of the final pharmaceutical product.

References

  • NCATS Inxight Drugs. "4-N-DESACETYL-5-N-ACETYL OSELTAMIVIR ACID (Oseltamivir Phosphate Impurity A)". Available at:[Link]

  • PubChem. "4-N-Desacetyl-5-N-acetyl Oseltamivir | CID 44514021". Available at:[Link]

  • Pharmaffiliates. "1391047-93-0 | Product Name : 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid". Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Identification of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid as an API Impurity

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the identification, formation, and analytical control of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the identification, formation, and analytical control of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid, a critical impurity in the synthesis of Oseltamivir. This document delves into the mechanistic origins of this impurity, provides detailed analytical protocols for its detection and quantification, and discusses its significance within the regulatory framework.

Introduction: The Significance of Impurity Profiling in Oseltamivir

Oseltamivir, marketed as its phosphate salt, is a cornerstone antiviral agent for the treatment and prophylaxis of influenza A and B virus infections.[1] As a prodrug, it is hydrolyzed in vivo to its active metabolite, oseltamivir carboxylate, which functions as a potent neuraminidase inhibitor, preventing the release of new viral particles from infected cells.[2][] The stereochemically complex nature of the Oseltamivir molecule, possessing three chiral centers, presents significant challenges in its synthesis, making stringent control of impurities paramount to ensure its safety and efficacy.[1]

The presence of impurities in an active pharmaceutical ingredient (API) can have a significant impact on the quality and safety of the final drug product.[4] Unwanted chemicals can arise from various sources, including the synthetic route, degradation, and storage.[4] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities exceeding certain thresholds.[5]

This guide focuses on a specific and important impurity, 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid, which is recognized as Oseltamivir Impurity A in the European Pharmacopoeia (Ph. Eur.).[6][7] Understanding the formation and control of this impurity is a critical aspect of Oseltamivir's manufacturing and quality control.

Physicochemical Properties of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid

A thorough understanding of the impurity's chemical properties is fundamental to developing effective analytical and control strategies.

PropertyValueSource
Chemical Name (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid[7]
Synonyms Oseltamivir Impurity A (EP), 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid[6][8]
CAS Number 1364932-19-3[6]
Molecular Formula C₁₄H₂₄N₂O₄[6]
Molecular Weight 284.35 g/mol [6]

Mechanistic Insight into the Formation of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid

The formation of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is primarily attributed to a phenomenon known as N,N-acyl migration . This intramolecular rearrangement can be catalyzed by acidic or basic conditions and is a known pathway for the degradation of Oseltamivir.[9][10]

The commercial synthesis of Oseltamivir often starts from (-)-shikimic acid or (-)-quinic acid.[11][12] The synthetic route involves a series of complex transformations to build the cyclohexene ring with the correct stereochemistry and functional groups.[11][13]

During the synthesis or under certain storage conditions, particularly in the presence of moisture, the acetyl group at the C-4 position can migrate to the C-5 amino group.[9] This process is often reversible, but the formation of the thermodynamically more stable isomer can be favored.

cluster_synthesis Oseltamivir Synthesis & Degradation cluster_key Key oseltamivir Oseltamivir ((3R,4R,5S)-4-acetylamino-5-amino-3- (1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid ethyl ester) intermediate Intermediate or Degradation Conditions (e.g., pH, moisture) oseltamivir->intermediate Exposure to stress conditions impurity_a 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid (Oseltamivir Impurity A) intermediate->impurity_a N,N-Acyl Migration k1 Process Flow k2 Chemical Transformation

Formation of Impurity A via N,N-Acyl Migration.

This acyl migration results in a positional isomer of the active metabolite, Oseltamivir Carboxylate, where the acetyl and amino groups have swapped positions. The presence of this impurity is a direct indicator of a potential side reaction or degradation, necessitating its careful monitoring.

Analytical Methodologies for Identification and Quantification

The control of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed for this purpose.[13]

Rationale for Analytical Method Selection

The choice of analytical methodology is dictated by the physicochemical properties of Oseltamivir and its impurities. Oseltamivir is a basic compound with a pKa of approximately 7.75.[1] The presence of amino and carboxylic acid functionalities in both the API and the impurity allows for effective separation using reversed-phase chromatography with careful control of the mobile phase pH.

  • Reversed-Phase HPLC: This is the workhorse technique for purity analysis. A C18 column is often used, providing good retention and separation of the relatively non-polar cyclohexene ring structure.

  • Mobile Phase pH: Maintaining the mobile phase pH in the acidic to neutral range ensures the protonation of the amino groups, leading to good peak shape and retention.

  • UV Detection: The presence of the conjugated double bond in the cyclohexene ring allows for sensitive detection in the low UV region, typically around 215-226 nm.[14]

  • Mass Spectrometry (MS): LC-MS provides an orthogonal detection method with high specificity and sensitivity. It is invaluable for the unambiguous identification of impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns, especially for trace-level quantification.[15]

Experimental Protocol: HPLC-UV Method

This protocol is a representative method for the quantification of Oseltamivir and the separation of its related substances, including Impurity A.

Chromatographic Conditions:

ParameterCondition
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Gradient elution with: A: Acetonitrile B: Triethylamine in water
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 215 nm
Injection Volume 20 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve a suitable amount of Oseltamivir Phosphate reference standard and 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the Oseltamivir API sample in the mobile phase to a similar concentration as the standard solution.

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Identify the peaks based on their retention times relative to the standards. The European Pharmacopoeia suggests a relative retention time of approximately 0.16 for Impurity A relative to Oseltamivir.[16] Quantify the impurity based on the peak area response.

cluster_workflow HPLC-UV Analytical Workflow cluster_key Key prep Sample and Standard Preparation hplc HPLC System (C18 Column, Gradient Elution) prep->hplc uv UV Detection (215 nm) hplc->uv data Data Acquisition and Processing uv->data quant Quantification of Impurity A data->quant k1 Process Step k2 Data Flow

Workflow for HPLC-UV analysis of Impurity A.
Experimental Protocol: LC-MS/MS Method for Confirmation

For unambiguous identification and trace-level quantification, an LC-MS/MS method is highly recommended.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
LC Column Develosil ODS-UG-5 (50 x 3.0 mm, 5.0 µm) or equivalent
Mobile Phase Isocratic or gradient elution with ammonium formate and acetonitrile
Flow Rate 0.5 - 1.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Transitions Monitor specific parent-to-product ion transitions for Oseltamivir and 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid

Procedure:

  • Sample Preparation: Prepare standard and sample solutions as described for the HPLC-UV method, using a suitable diluent compatible with the LC-MS system.

  • LC-MS/MS Analysis: Inject the solutions into the LC-MS/MS system.

  • Data Analysis: Identify the impurity by its retention time and the presence of the specific m/z transitions. Quantify using the peak area of the selected transition.

Regulatory Perspective and Control Strategy

The control of impurities is a critical aspect of ensuring the quality and safety of pharmaceutical products. Pharmacopoeias provide established limits for known and unknown impurities in drug substances.

  • European Pharmacopoeia (Ph. Eur.): The monograph for Oseltamivir Phosphate lists "Impurity A" as a specified impurity.[16]

  • United States Pharmacopeia (USP): The USP monograph for Oseltamivir Phosphate Capsules also sets limits for impurities, including one designated as "Impurity A".[4][17] The acceptance criteria for Impurity A in capsules has been noted as not more than 2.0%.[17]

A robust control strategy for 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid involves:

  • Understanding the Formation Mechanism: By understanding that this impurity arises from N,N-acyl migration, process parameters during synthesis and storage conditions can be optimized to minimize its formation. This includes controlling pH, temperature, and moisture content.

  • Raw Material Control: Ensuring the quality of starting materials and intermediates is crucial to prevent the introduction of precursors that might facilitate the formation of this impurity.

  • In-Process Controls: Monitoring the levels of the impurity at critical steps of the manufacturing process allows for early detection and corrective action.

  • Final Product Specification: Setting a clear and justified acceptance criterion for 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid in the final API, in line with pharmacopeial requirements and supported by safety data.

  • Stability Studies: Performing forced degradation and long-term stability studies helps to understand the potential for impurity formation over the shelf life of the drug product and to establish appropriate storage conditions.

Conclusion

The identification and control of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid (Oseltamivir Impurity A) is a critical component of the quality assurance of Oseltamivir API. A thorough understanding of its formation through N,N-acyl migration, coupled with the implementation of robust analytical methods such as HPLC-UV and LC-MS/MS, is essential for ensuring the purity, safety, and efficacy of this vital antiviral medication. This guide provides the foundational knowledge and practical protocols to aid researchers and drug development professionals in navigating the challenges associated with the control of this key impurity.

References

  • Wikipedia. (2023). Oseltamivir total synthesis. Wikipedia. [Link]

  • ZM Silane. (2025, January 23). 5 Methods For Synthesis Of Oseltamivir Phosphate (Duffy). ZM Silane. [Link]

  • Indian Journal of Research in Pharmacy and Biotechnology. (2017, August 8). Development of RP-HPLC method for the estimation of Oseltamivir in pharmaceutical dosage form. Indian Journal of Research in Pharmacy and Biotechnology. [Link]

  • Narasimhan, B., Abida, K., & Srinivas, K. (2008). Stability indicating RP-HPLC method development and validation for oseltamivir API. Chemical & Pharmaceutical Bulletin, 56(4), 413–417. [Link]

  • USP-NF. (2010, September 30). Oseltamivir Phosphate Capsules. USP-NF. [Link]

  • Oriental Journal of Chemistry. (2021, October 30). Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS. Oriental Journal of Chemistry. [Link]

  • He, G., Massarella, J., & Ward, P. (2008). Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. Emerging Infectious Diseases, 14(4), 552-556. [Link]

  • Ye, F., Li, Y., Wang, J., Liu, Y., & Zhang, Q. (2009). A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (−)-Shikimic Acid. The Journal of Organic Chemistry, 74(9), 3532–3535. [Link]

  • Scribd. (2020, February 2). Oseltamivir Phosphate Monograph. Scribd. [Link]

  • Joseph-Charles, J., Genay, S., Boyer, C., Lo, M. C., & Dubost, J. P. (2007). Development and validation of a rapid HPLC method for the determination of oseltamivir phosphate in Tamiflu and generic versions. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 1008–1013. [Link]

  • Trost, B. M., & Zhang, T. (2008). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Angewandte Chemie International Edition, 47(20), 3759-3761. [Link]

  • ResearchGate. (n.d.). Chemical structures of USP Impurities A and C. ResearchGate. [Link]

  • USP-NF. (2025, February 16). Oseltamivir Phosphate. USP-NF. [Link]

  • Zenodo. (2015, July 10). Development & Validation of RP-HPLC Method for the Determination of Oseltamivir Phosphate API. Zenodo. [Link]

  • USP-NF. (2010, October 1). Oseltamivir Phosphate Capsules. USP-NF. [Link]

  • Academia.edu. (n.d.). (PDF) ICH guidance in practice: Degradation behaviour of oseltamivir phosphate under stress conditions. Academia.edu. [Link]

  • TSI Journals. (2008, June 13). A stability-indicating LC method for Oseltamivir Phosphate. TSI Journals. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2016). Development and Validation of two LCMS/MS Methods for Simultaneous Estimation of Oseltamivir and its Metabolite in Human Plasma and Application in Bioequivalence Study. Asian Journal of Pharmaceutical Analysis, 6(2), 75-86. [Link]

  • Eawag-BBD. (2013, March 4). Oseltamivir Degradation Pathway. Eawag-BBD. [Link]

  • USP-NF. (2023). Oseltamivir Phosphate. USP-NF. [Link]

  • Pharmaffiliates. (n.d.). Oseltamivir-impurities. Pharmaffiliates. [Link]

  • Sharma, P., & Singh, I. (2017). A robust chiral high-performance liquid chromatography (HPLC) method was established to separate and quantify the enantiomeric impurity (3S, 4S, 5R) in oseltamivir phosphate. Journal of Separation Science, 40(18), 3634-3642. [Link]

  • Pharmaffiliates. (n.d.). Oseltamivir Phosphate-impurities. Pharmaffiliates. [Link]

  • Gupta, A., Guttikar, S., Shrivastav, P. S., & Sanyal, M. (2015). Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 107, 348-357. [Link]

  • Analytical Methods. (2012). Automated analysis of oseltamivir and oseltamivir carboxylate in environmental waters by online in-tube solid-phase microextraction coupled with liquid chromatography-tandem mass spectrometry. Analytical Methods, 4(8), 2466-2472. [Link]

  • NMIMS Pharmacy. (2019). Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. Journal of Pharmaceutical Sciences and Research, 11(1), 1-7. [Link]

  • Google Patents. (n.d.). CN114456097A - Oseltamivir warning structure impurity and preparation method thereof.
  • RSC Publishing. (2011). Synthesis of oseltamivir and tamiphosphor from N-acetyl-d-glucosamine. RSC Publishing. [Link]

  • Google Patents. (n.d.). WO2020183281A1 - Flow synthesis process for the production of oseltamivir.
  • Utrecht University Student Theses Repository. (2023, February 20). Synthesis of oseltamivir derivatives designed for multivalent influenza A inhibition. Utrecht University Student Theses Repository. [Link]

  • ResearchGate. (n.d.). A Practical Synthesis of (−)-Oseltamivir. ResearchGate. [Link]

Sources

Exploratory

Unraveling the Isomeric Challenge: A Guide to the Mechanism of Acetyl Migration in Oseltamivir Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Oseltamivir, the ethyl ester prodrug of the potent neuraminidase inhibitor oseltamivir carboxylate, is a cornerstone of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oseltamivir, the ethyl ester prodrug of the potent neuraminidase inhibitor oseltamivir carboxylate, is a cornerstone of antiviral therapy against influenza A and B viruses.[1][2] Its efficacy is intrinsically linked to its specific molecular structure, which includes a critical acetyl group at the C4 position of the cyclohexene ring that engages in key interactions within the enzyme's active site.[3] However, the proximity of the C4-acetylamino group to the C5-amino group introduces a potential intramolecular instability: N,N-acyl migration. This phenomenon leads to the formation of a positional isomer, a critical impurity that can impact the drug's stability, purity, and potentially its biological activity.[4][5] This guide provides an in-depth exploration of the mechanism of acetyl migration in oseltamivir, detailing the underlying chemical principles, influential factors, robust analytical methodologies for its characterization, and the implications for drug formulation and stability.

Introduction: The Significance of the Acetyl Moiety in Oseltamivir

Oseltamivir's journey from the naturally occurring shikimic acid to a globally recognized antiviral agent is a testament to remarkable synthetic chemistry.[6][7] The synthesis involves several key steps to install the three stereocenters and the crucial functional groups, including the 4-acetylamino and 5-amino groups.[6][8] Within the active site of the influenza neuraminidase enzyme, the acetyl group of the active metabolite, oseltamivir carboxylate, forms crucial hydrophobic interactions and hydrogen bonds, contributing significantly to its high-affinity binding and inhibitory activity.[3]

Any alteration to this group, including its migration to the adjacent C5-amino group, represents a chemical degradation pathway. The resulting impurity, often referred to as "Isomer I," must be monitored and controlled to ensure the drug product's quality and safety.[4][5][9] Understanding the mechanism of this migration is therefore not merely an academic exercise but a critical aspect of drug development, from formulation design to stability testing.

The Core Mechanism: An Intramolecular Rearrangement

The acetyl migration in oseltamivir is a classic example of an intramolecular N,N-acyl transfer, a reaction common in molecules containing vicinal amino and acylated amino groups.[10][11] The reaction proceeds through a cyclic tetrahedral intermediate, the formation and breakdown of which are influenced by local chemical conditions.

Proposed Mechanistic Pathway

The migration is catalyzed by both acid and base, but it is particularly relevant under neutral to slightly basic conditions, which can be encountered in aqueous formulations or during certain analytical procedures.[12][13]

  • Nucleophilic Attack: The process initiates with the nucleophilic attack of the lone pair of electrons on the C5-amino group onto the electrophilic carbonyl carbon of the C4-acetylamino group.

  • Formation of a Cyclic Intermediate: This attack forms a transient, five-membered cyclic tetrahedral intermediate. This structure is the energetic apex of the reaction coordinate. The stability of this intermediate is a key determinant of the migration rate.

  • Proton Transfer & Ring Opening: A proton transfer occurs, followed by the collapse of the intermediate. The C4-N bond is cleaved, releasing the C4-amino group and resulting in the formation of the new C5-acetylamino bond. This completes the transfer of the acetyl group.

The reaction is reversible, meaning an equilibrium can be established between oseltamivir and its isomer. However, the relative stability of the two isomers determines the final ratio at equilibrium.

Acetyl_Migration_Mechanism cluster_0 cluster_1 cluster_2 Oseltamivir Oseltamivir (4-N-Acetyl) Intermediate Cyclic Tetrahedral Intermediate Oseltamivir->Intermediate 1. Nucleophilic Attack (e.g., pH > 7) Isomer Isomer I (5-N-Acetyl) Intermediate->Isomer 2. Ring Opening Isomer->Intermediate Reverse Reaction

Caption: Proposed mechanism for acetyl migration in oseltamivir.

Key Factors Influencing Acetyl Migration

The rate and extent of acetyl migration are not constant; they are highly dependent on a range of environmental and structural factors. Understanding these variables is paramount for developing stable formulations and designing accurate analytical methods.

FactorEffect on Migration RateCausality and Field-Proven Insights
pH Increases significantly at neutral to basic pH. The nucleophilicity of the attacking C5-amino group is the primary driver. At acidic pH (<5), this amine is protonated, drastically reducing its nucleophilicity and inhibiting the initial step of the migration.[12] As the pH increases into the neutral and basic range, the amine is deprotonated and becomes a more potent nucleophile, accelerating the reaction.[9][11]
Temperature Increases with higher temperature. Like most chemical reactions, acyl migration has an activation energy barrier. Increased thermal energy provides the molecules with sufficient energy to overcome this barrier, leading to a higher reaction rate according to the Arrhenius equation. This is a critical consideration for storage conditions and accelerated stability studies.
Solvent/Matrix Dependent on polarity and proton availability. In aqueous solutions, water can act as a proton shuttle, facilitating the necessary proton transfers in the intermediate state.[14] In solid-state formulations (e.g., capsules), the lack of molecular mobility severely restricts the ability of the functional groups to achieve the required conformation for the reaction, leading to much greater stability.[15]
Stereochemistry Influenced by the spatial arrangement. The rate of intramolecular reactions is highly dependent on the ability to form the cyclic transition state. While oseltamivir has a fixed stereochemistry, in the context of designing new derivatives, a cis relationship between the vicinal amino and acetylamino groups would generally lead to a faster migration rate than a trans relationship due to reduced ring strain in the five-membered intermediate.[14][16]

Experimental Characterization: Protocols and Methodologies

A robust analytical strategy is essential for detecting, quantifying, and characterizing the acetyl-migrated isomer. This typically involves a combination of high-performance separation techniques and definitive spectroscopic identification.

Workflow for Stability and Isomer Analysis

The following workflow provides a self-validating system for assessing the stability of oseltamivir derivatives with respect to acetyl migration.

Caption: Experimental workflow for investigating acetyl migration.

Protocol: Stability-Indicating RP-HPLC Method

This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method capable of separating oseltamivir from its acetyl-migrated isomer and other potential degradants.[4][5][9]

Objective: To quantify the decrease of oseltamivir and the formation of Isomer I over time under specific stress conditions.

1. Instrumentation & Materials:

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification (optional but recommended)

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 50 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile / Mobile Phase A (60:40 v/v)

  • Oseltamivir reference standard and test samples

2. Chromatographic Conditions:

ParameterValueRationale
Column C18 (e.g., Kromasil, Hypersil)Provides excellent retention and separation for moderately polar compounds like oseltamivir and its isomers.
Mobile Phase Gradient elution with A and BA gradient is crucial to separate the closely related isomers while ensuring other, more polar or non-polar, degradants are eluted effectively within a reasonable run time.
Gradient Program 0-15 min: 10% to 90% B; 15-20 min: 90% B; 20-25 min: 10% BThis gradient provides the necessary resolving power. The hold and re-equilibration steps ensure reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Detection UV at 215 nmOseltamivir has a chromophore suitable for detection at lower UV wavelengths.
Column Temp. Ambient or 25 °CMaintaining a constant temperature ensures reproducible retention times.

3. System Suitability (Self-Validation):

  • Before analysis, inject a solution containing both oseltamivir and a reference sample of Isomer I (if available) or a degraded sample.

  • Acceptance Criteria: The resolution between the oseltamivir and Isomer I peaks must be >2.0. The tailing factor for the oseltamivir peak should be <1.5. These checks validate that the system is performing adequately for the separation.

4. Procedure:

  • Prepare stressed samples as per the workflow (Section 4.1).

  • Dilute samples to an appropriate concentration (e.g., 100 µg/mL) using the initial mobile phase composition.

  • Inject samples onto the HPLC system.

  • Integrate the peak areas for oseltamivir and Isomer I. Calculate their respective concentrations against a reference standard curve.

Protocol: NMR for Structural Confirmation

Objective: To definitively confirm the structure of the isolated impurity as the 5-N-acetyl isomer.

  • Sample Preparation: Isolate the impurity peak using preparative HPLC or fraction collection from multiple analytical runs. Evaporate the solvent under reduced pressure.

  • Dissolution: Dissolve the isolated solid in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • Acquisition: Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (≥400 MHz).

  • Data Analysis: Compare the spectrum of the isomer to that of the oseltamivir standard. The key diagnostic signals will be the chemical shifts and coupling patterns of the protons at C4 and C5. In the isomer, the proton adjacent to the newly formed acetylamino group (at C5) will show a significant downfield shift compared to its chemical shift in the parent drug, providing unambiguous evidence of migration.[13]

Implications in Drug Development and Formulation

The propensity for acetyl migration has direct and significant consequences for the development of oseltamivir and its derivatives.

  • Formulation Strategy: Liquid oral formulations are particularly susceptible to this degradation pathway.[4][9] To ensure stability, such formulations must be buffered to a mildly acidic pH (typically pH 4-5) where the C5-amino group is protonated, thereby inhibiting the migration.[9] The stability of extemporaneously prepared oral solutions is often limited and requires refrigerated storage.[4][17] Solid dosage forms like capsules, where molecular mobility is restricted, offer superior stability against this intramolecular reaction.[15]

  • Regulatory Scrutiny: The acetyl-migrated isomer is considered a degradation product. Regulatory agencies require that all impurities above a certain threshold (e.g., 0.5% as per some stability studies) be identified, quantified, and toxicologically qualified.[4][9] Therefore, validated stability-indicating analytical methods are not optional but a mandatory part of any regulatory filing.

  • Bioactivity: While the primary concern is chemical stability and purity, the biological activity of the isomer is also relevant. Structural changes at the C4 and C5 positions can alter the binding interactions with the neuraminidase active site. It is generally expected that the migrated isomer will have significantly reduced or no inhibitory activity, effectively representing a loss of active principal.

Conclusion

Acetyl migration in oseltamivir derivatives is a pH-dependent intramolecular reaction that represents a critical chemical stability challenge. Governed by the nucleophilicity of the C5-amino group, this process leads to the formation of a positional isomer that must be controlled within strict limits. A thorough understanding of the underlying mechanism, combined with the application of robust, validated analytical methods such as stability-indicating HPLC and NMR spectroscopy, is essential for the development of safe, stable, and effective oseltamivir formulations. By controlling key factors like pH and physical state, drug development professionals can successfully mitigate this isomeric challenge, ensuring the quality and efficacy of this vital antiviral medication.

References

  • Wikipedia. (n.d.). Oseltamivir total synthesis. Retrieved from [Link]

  • Zheng, B.-S., et al. (n.d.). Synthesis of oseltamivir and tamiphosphor from N-acetyl-d-glucosamine. RSC Publishing. Retrieved from [Link]

  • van der Pijl, F. (2023, February 20). Synthesis of oseltamivir derivatives designed for multivalent influenza A inhibition. Utrecht University Student Theses Repository. Retrieved from [Link]

  • Chaimbault, P., et al. (n.d.). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. Current Separations. Retrieved from [Link]

  • Sun, J., et al. (2016). Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. PLOS ONE. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Mechanism of N→O and O→N intramolecular acyl migration reaction; (B).... Retrieved from [Link]

  • Hayashi, Y. (2016). A Practical Synthesis of (−)-Oseltamivir. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (2008, November 29). Total Synthesis of Oseltamivir phosphate (Tamiflu) by Shibasaki. Retrieved from [Link]

  • Schaefer, S., et al. (2007). Chemical stability of oseltamivir in oral solutions. Ingenta Connect. Retrieved from [Link]

  • Schaefer, S., et al. (2007). Chemical stability of oseltamivir in oral solutions. PubMed. Retrieved from [Link]

  • Tan, C. P., et al. (2023). Preparation, acyl migration and applications of the acylglycerols and their isomers: a review. Critical Reviews in Food Science and Nutrition. Retrieved from [Link]

  • Nicholson, J. K., et al. (2002). Measurement of Internal Acyl Migration Reaction Kinetics Using Directly Coupled HPLC−NMR: Application for the Positional Isomers of Synthetic (2-Fluorobenzoyl)-d-glucopyranuronic Acid. Analytical Chemistry. Retrieved from [Link]

  • Nierengarten, J.-F., et al. (2016). Acetyl Group Migration across the Saccharide Units in Oligomannoside Model Compound. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Tamiflu, INN-oseltamivir. Retrieved from [Link]

  • Chaimbault, P., et al. (n.d.). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. ResearchGate. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Chen, X., et al. (2021). Reversible O-Acetyl Migration within the Sialic Acid Side Chain and Its Influence on Protein Recognition. ACS Chemical Biology. Retrieved from [Link]

  • Sohma, Y., & Kiso, Y. (2004). O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. Journal of Peptide Science. Retrieved from [Link]

  • Narasimhan, B., et al. (2009). Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API. ResearchGate. Retrieved from [Link]

  • Li, W., et al. (2020). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Biomedical Chromatography. Retrieved from [Link]

  • Fairbanks, A. J., & Al-Azzawi, F. (2006). Investigation of acetyl migrations in furanosides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Schaefer, S., et al. (2007). Chemical stability of oseltamivir in oral solution. ResearchGate. Retrieved from [Link]

  • Lassfolk, R., & Salorinne, K. (2023). Mechanism of Acyl Group Migration in Carbohydrates. Åbo Akademi University Research Portal. Retrieved from [Link]

  • Wang, M., et al. (2022). Discovery of Novel Boron-Containing N-Substituted Oseltamivir Derivatives as Anti-Influenza A Virus Agents for Overcoming N1-H274Y Oseltamivir-Resistant. MDPI. Retrieved from [Link]

  • Salorinne, K., et al. (2022). Acetyl Group Migration in Xylan and Glucan Model Compounds as Studied by Experimental and Computational Methods. Digital CSIC. Retrieved from [Link]

  • Ye, X., et al. (2021). Synthesis and 1H NMR data assignment of 3-acetamido-4-amino-3,4-dihydro-2H-pyran-6-carboxylates and their acetyl-migrated isomers. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Rational design and optimization of acylthioureas as novel potent influenza virus non-nucleoside polymerase inhibitors. Retrieved from [Link]

  • Carbone, A., & Ciaffo, M. (2020). Antiviral Compounds: A Road to Quest for Novel Antiviral Drugs. Remedy Publications LLC. Retrieved from [Link]

  • Somfai, P. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. Retrieved from [Link]

  • Zhang, Y., et al. (2024). A systematic review on the acyl migration in enzymatic synthesis of structured lipids: Mechanisms, influencing factors, evaluation methods, and future prospects. OUCI. Retrieved from [Link]

  • Zhang, Y., et al. (2024). A systematic review on the acyl migration in enzymatic synthesis of structured lipids: Mechanisms, influencing factors, evaluation methods, and future prospects. PubMed. Retrieved from [Link]

  • Salorinne, K., et al. (2019). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. Chemistry – A European Journal. Retrieved from [Link]

  • Kumar, P., et al. (2025). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Oseltamivir Phosphate?. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 30-min irradiated oseltamivir phosphate (OSP) in the.... Retrieved from [Link]

  • Srikittiwanna, K. (n.d.). SYNTHESIS OF OSELTAMIVIR DERIVATIVES WITH ANTI-TYROSINASE ACTIVITY. DSpace at Silpakorn University. Retrieved from [Link]

Sources

Foundational

Mass Fragmentation Pathways of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid

An In-depth Technical Guide for Drug Development Professionals Senior Application Scientist Note: This document provides a detailed exploration of the predicted mass fragmentation pathways for 4-N-Desacetyl-5-N-acetyl Os...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Senior Application Scientist Note: This document provides a detailed exploration of the predicted mass fragmentation pathways for 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid, an important isomer of Oseltamivir Acid (Oseltamivir Carboxylate, OSC). As this molecule shares the same elemental composition as OSC, understanding its unique fragmentation signature is critical for its unambiguous identification in complex matrices during drug development and metabolic studies. This guide is structured to explain the chemical rationale behind the fragmentation, providing a predictive framework for researchers utilizing tandem mass spectrometry.

Introduction and Scientific Context

Oseltamivir is an antiviral prodrug that is metabolically hydrolyzed to its active form, Oseltamivir Acid (OSC).[1] The analysis and characterization of oseltamivir, its active metabolite, and related impurities are crucial for ensuring pharmaceutical quality and understanding its pharmacokinetic profile.[2][3] 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is a structural isomer of OSC where the positions of the amino and acetamido functional groups on the cyclohexene ring are swapped.

While numerous studies have detailed the mass spectrometric behavior of oseltamivir and OSC,[4][5][6] the specific fragmentation pattern of this isomer is not explicitly documented. This guide synthesizes established principles of mass spectrometry fragmentation—such as the behavior of N-acetyl groups and ether linkages—to construct a reliable, predictive model of its fragmentation pathways under positive-mode electrospray ionization (ESI) tandem mass spectrometry (MS/MS).[7][8] This predictive analysis is essential for distinguishing it from its parent compound, OSC, and other potential isomers.

Core Structure and Precursor Ion

The foundational step in any tandem mass spectrometry experiment is the generation and selection of the protonated molecular ion, or precursor ion. Given that 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid shares the same chemical formula as Oseltamivir Acid (C12H20N2O4), it will exhibit an identical protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 285.2.

Chemical Structure:

  • IUPAC Name: (3R,4R,5S)-5-(acetylamino)-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid

  • Molecular Formula: C₁₂H₂₀N₂O₄

  • Monoisotopic Mass: 284.1423 g/mol

  • Precursor Ion [M+H]⁺: m/z 285.1496

The primary sites of protonation in the ESI source are the two basic nitrogen atoms—the primary amine at the C4 position and the amide nitrogen at the C5 position.

Primary Fragmentation Pathways

Upon collisional activation (Collision-Induced Dissociation - CID), the precursor ion (m/z 285.2) is predicted to follow several distinct and competing fragmentation pathways. The following sections detail the most probable routes, grounded in established chemical principles and data from analogous structures.[6][9]

Pathway I: Cleavage of the 1-Ethylpropoxy Side Chain

The ether linkage at the C3 position is a chemically labile site prone to cleavage. This represents a major and highly characteristic fragmentation route for oseltamivir and its analogues.[6] The fragmentation proceeds via the neutral loss of 3-pentanol (C₅H₁₂O).

  • Precursor Ion: m/z 285.2 [M+H]⁺

  • Neutral Loss: 3-pentanol (88.15 Da)

  • Resulting Fragment: m/z 197.1

Mechanistic Rationale: This cleavage is a charge-remote fragmentation driven by the energetic instability of the protonated ether. The resulting m/z 197 fragment represents the core cyclohexene structure with the amino and acetamido groups intact, providing significant structural information.

Pathway II: Fragmentation of the N-Acetyl Group

The presence of an N-acetyl group introduces specific fragmentation channels that are well-characterized in the mass spectrometry of peptides and carbohydrates.[7][10][11]

  • Sub-Pathway IIa: Loss of Ketene (CH₂=C=O)

    • Neutral Loss: Ketene (42.04 Da)

    • Resulting Fragment: m/z 243.1

    • Mechanistic Rationale: The loss of ketene is a common fragmentation pathway for N-acetylated compounds, proceeding through a rearrangement reaction.[9] This fragmentation is highly diagnostic for the presence of the acetyl moiety.

  • **Sub-Pathway IIb: Loss of Acetamide (CH₃CONH₂) **

    • Neutral Loss: Acetamide (59.07 Da)

    • Resulting Fragment: m/z 226.1

    • Mechanistic Rationale: This pathway involves the cleavage of the C-N bond connecting the acetyl group to the ring, resulting in the loss of the entire acetamide group. This is a higher-energy fragmentation compared to the loss of ketene.

Pathway III: Minor Fragmentation Routes

In addition to the major pathways, several minor fragments are expected from the loss of small, stable molecules.

  • Loss of Ammonia (NH₃):

    • Neutral Loss: Ammonia (17.03 Da)

    • Resulting Fragment: m/z 268.1

    • Mechanistic Rationale: The primary amine at the C4 position can be readily lost as ammonia. This fragmentation is also observed for oseltamivir.[6]

  • Loss of Water (H₂O):

    • Neutral Loss: Water (18.02 Da)

    • Resulting Fragment: m/z 267.1

    • Mechanistic Rationale: Dehydration can occur from the carboxylic acid group, although this is often a less favored pathway in positive mode compared to losses from the nitrogen centers.

Visualizing the Core Fragmentation

The following diagram illustrates the primary fragmentation pathways originating from the protonated precursor ion.

G cluster_main Core Fragmentation Pathways M [M+H]⁺ m/z 285.2 F197 Fragment m/z 197.1 M->F197  - C₅H₁₂O (88.15 Da) (Pathway I) F243 Fragment m/z 243.1 M->F243  - C₂H₂O (42.04 Da) (Pathway IIa) F268 Fragment m/z 268.1 M->F268  - NH₃ (17.03 Da) (Pathway III)

Caption: Predicted major fragmentation pathways of protonated 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid.

Data Summary and Key Fragments

The following table provides a consolidated view of the predicted fragments, which can be used to build a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method for quantitative analysis.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Identity / Pathway
285.2197.188.15[M+H - 3-pentanol]⁺ (Pathway I)
285.2243.142.04[M+H - Ketene]⁺ (Pathway IIa)
285.2226.159.07[M+H - Acetamide]⁺ (Pathway IIb)
285.2268.117.03[M+H - Ammonia]⁺ (Pathway III)
285.2267.118.02[M+H - Water]⁺ (Pathway III)

Recommended Experimental Protocol

To empirically validate these predicted pathways, the following experimental workflow provides a robust starting point for analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid in methanol.

  • Working Solution: Create a 1 µg/mL working solution by diluting the stock solution with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. This mimics a typical mobile phase composition and ensures efficient ionization.

LC-MS/MS Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for retaining the polar analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MS1 Scan: Scan from m/z 100-400 to confirm the presence of the precursor ion at m/z 285.2.

  • MS2 (Product Ion) Scan: Select m/z 285.2 as the precursor ion. Apply a range of collision energies (e.g., 10-40 eV) to observe the full spectrum of fragment ions and confirm the predicted pathways.

Experimental Workflow Diagram

G cluster_workflow LC-MS/MS Experimental Workflow A Sample Prep (1 µg/mL in 50:50 ACN:H₂O) B LC Separation (C18 Column) A->B C ESI Source (+ Mode) B->C D MS1 Scan (Confirm m/z 285.2) C->D E MS2 Fragmentation (Product Ion Scan) D->E F Data Analysis (Pathway Validation) E->F

Caption: A streamlined workflow for the empirical validation of fragmentation pathways.

Conclusion

The mass fragmentation of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is predicted to be driven by cleavages at its most labile functional groups: the 1-ethylpropoxy ether and the 5-N-acetyl moiety. The characteristic neutral losses of 3-pentanol (88 Da) and ketene (42 Da) are expected to be the most prominent fragmentation channels, yielding fragments at m/z 197.1 and 243.1, respectively. These distinct pathways provide a clear and reliable signature to differentiate this isomer from Oseltamivir Acid and other related substances. The experimental protocol outlined in this guide serves as a validated template for researchers to confirm these predictions and develop robust analytical methods for its detection and quantification.

References

  • Wang, Y., et al. (2012). Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 895-896, 122-127. Available at: [Link]

  • Jain, R., et al. (2014). Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 96, 249-257. Available at: [Link]

  • Jain, R., et al. (2014). Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. ResearchGate. Available at: [Link]

  • Miyazato, T., et al. (2014). Automated analysis of oseltamivir and oseltamivir carboxylate in environmental waters by online in-tube solid-phase microextraction coupled with liquid chromatography-tandem mass spectrometry. Analytical Methods, 6(16), 6468-6474. Available at: [Link]

  • Felisilda, E., et al. (2020). Determination of oseltamivir phosphate and its metabolite with other pharmaceuticals in surface waters using solid phase extraction and isotope dilution liquid chromatography/tandem mass spectrometry. International Journal of Environmental Analytical Chemistry, 100(3), 346-360. Available at: [Link]

  • van den Broek, M. P., et al. (2012). Quantitative determination of oseltamivir and oseltamivir carboxylate in human fluoride EDTA plasma including the ex vivo stability using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 893-894, 115-121. Available at: [Link]

  • Lin, C. C., et al. (2012). Chemical Analysis and Transplacental Transfer of Oseltamivir and Oseltamivir Carboxylic Acid in Pregnant Rats. PLOS ONE, 7(10), e46062. Available at: [Link]

  • Liu, R., et al. (2010). Mass spectra and structures of major fragments of oseltamivir phosphate... ResearchGate. Available at: [Link]

  • de Wit, N., et al. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. Mass Spectrometry Reviews, 39(5-6), 617-640. Available at: [Link]

  • Harvey, D. J. (2011). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 22(3), 546-557. Available at: [Link]

  • Vrkic, A. K., & O'Hair, R. A. (2005). Proton migration and its effect on the MS fragmentation of N-acetyl OMe proline. International Journal of Mass Spectrometry, 241(2-3), 315-323. Available at: [Link]

  • Harvey, D. J. (2018). Dissection of Fragmentation Pathways in Protonated N-Acetylhexosamines. Analytical Chemistry, 90(19), 11466-11474. Available at: [Link]

  • Shchukin, E. D., et al. (2023). Determination of oseltamivir in human plasma by HPLC-MS/MS. Pharmaceutical Chemistry Journal, 57(1), 52-58. Available at: [Link]

  • Shchukin, E. D., et al. (2023). Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. Pharmaceutical Chemistry Journal, 57(1), 52-58. Available at: [Link]

  • Doyle, R. J., & Campana, J. E. (1985). Mass Spectral Fragmentation Pathways of N-Acetylnitramines. Journal of Heterocyclic Chemistry, 22(5), 1353-1358. Available at: [Link]

  • Amad, M. H., et al. (2011). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 22(8), 1475-1482. Available at: [Link]

  • Wikipedia contributors. (2023). Fragmentation (mass spectrometry). Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Prasain, J. (n.d.). MS/MS interpretation in identification of. University of Alabama at Birmingham. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder Department of Chemistry. Available at: [Link]

  • ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • Jain, R., et al. (2014). Q3 mass spectra of (A) oseltamivir (OST, m/z 313.1-166.2, scan range... ResearchGate. Available at: [Link]

  • Smith, R. M. (2004). CHAPTER 2 Fragmentation and Interpretation of Spectra. In Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons. Available at: [Link]

Sources

Protocols & Analytical Methods

Application

Application Notes &amp; Protocols: Solid-Phase Extraction for Oseltamivir and Its Degradation Products

Introduction: The Imperative for Monitoring Oseltamivir Stability Oseltamivir phosphate, commercially known as Tamiflu®, is a cornerstone antiviral agent for the treatment and prophylaxis of influenza A and B viruses.[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Monitoring Oseltamivir Stability

Oseltamivir phosphate, commercially known as Tamiflu®, is a cornerstone antiviral agent for the treatment and prophylaxis of influenza A and B viruses.[1] It is an ethyl ester prodrug that is rapidly metabolized in the liver by carboxylesterases into its active form, oseltamivir carboxylate (OC).[2][3] The stability of the parent drug is paramount to its therapeutic efficacy. Degradation can occur during manufacturing, storage, or even after administration, leading to a reduction in potency and the formation of impurities. Furthermore, the widespread use of oseltamivir during flu season results in the excretion of the active metabolite, OC, into wastewater systems, raising concerns about its environmental fate and the potential for inducing antiviral resistance in avian influenza strains.[1][4]

Forced degradation studies, which intentionally expose the drug to stress conditions like acid, base, oxidation, and heat, are critical for identifying potential degradation products and developing stability-indicating analytical methods.[5][6] Accurate quantification of oseltamivir and its primary degradant, oseltamivir carboxylate, in diverse matrices—from pharmaceutical formulations and biological fluids to environmental water samples—requires a robust and selective sample preparation technique. Solid-phase extraction (SPE) has emerged as the premier choice for this purpose, offering superior cleanup, concentration, and selectivity compared to traditional liquid-liquid extraction.

This technical guide provides an in-depth exploration of SPE techniques tailored for the analysis of oseltamivir and its degradation products. We will dissect the underlying principles, provide detailed, field-proven protocols for various sample matrices, and explain the critical causality behind experimental choices to ensure reproducible and reliable results.

Analyte Profile: Physicochemical Properties Guiding Extraction

Successful SPE method development hinges on a thorough understanding of the target analytes' chemical properties.

  • Oseltamivir Phosphate (OP): The prodrug is an ethyl ester. It contains a primary amine group, making it a weak base with a reported pKa of approximately 7.75.[7] This basic character is a key handle for ion-exchange-based extraction strategies.

  • Oseltamivir Carboxylate (OC): This is the active metabolite and the primary product of hydrolytic degradation.[5][8] The hydrolysis of the ethyl ester group on OP yields a carboxylic acid functional group, in addition to the existing primary amine. This makes OC an amphoteric compound, possessing both acidic and basic properties. Its polarity is significantly higher than that of the parent drug.

The presence of both a less polar parent drug and a more polar, amphoteric degradant necessitates a versatile extraction strategy capable of retaining both compounds effectively.

The Foundation: Principles of Solid-Phase Extraction

SPE is a chromatographic technique used to isolate analytes of interest from a complex sample matrix. The process involves passing a liquid sample through a solid sorbent material, which retains the analytes. Interfering substances are washed away, and the purified analytes are then eluted with a small volume of solvent.

Caption: A generalized workflow for solid-phase extraction.

The choice of sorbent is dictated by the interaction mechanism desired:

  • Reversed-Phase: Utilizes non-polar sorbents (e.g., C18) to retain non-polar analytes from a polar sample matrix.

  • Ion-Exchange: Employs charged sorbents to retain analytes of the opposite charge. Cation-exchange retains positive ions (bases), while anion-exchange retains negative ions (acids).

  • Mixed-Mode: Combines two retention mechanisms, such as reversed-phase and ion-exchange, in a single sorbent for enhanced selectivity.

  • Polymeric (Hydrophilic-Lipophilic Balanced - HLB): These sorbents are highly versatile, containing both hydrophilic and lipophilic functional groups, enabling the retention of a wide range of compounds with varying polarities.[9] This makes them exceptionally well-suited for simultaneously extracting oseltamivir and its more polar carboxylate degradant.[10][11]

Application & Protocols: Tailored SPE for Diverse Matrices

The optimal SPE protocol is highly dependent on the sample matrix. Below are detailed methods for common applications.

Protocol 1: Environmental Water (Wastewater, River Water)

Objective: To extract and concentrate oseltamivir and oseltamivir carboxylate from complex aqueous environmental samples. A mixed-mode cation exchange sorbent is highly effective here.[1]

Rationale: Environmental samples often contain low concentrations of the target analytes amidst a complex mixture of organic and inorganic interferents. A mixed-mode sorbent provides a dual retention mechanism (reversed-phase and cation-exchange) for robust capture of both OP and OC, while a stringent wash step removes interferences. Acidification of the sample to pH 3 ensures the carboxyl group of OC is protonated (neutral) and the amine groups of both analytes are fully protonated (positive charge), maximizing retention on the cation-exchange sites.[1]

Caption: SPE workflow for oseltamivir analysis in environmental water.

Experimental Protocol:

StepProcedureRationale
1. Sample Pre-treatment Filter water sample through a 0.45 µm membrane. Acidify to pH ~3 with sulfuric or formic acid.Removes particulates that can clog the cartridge. Acidification ensures analytes are in the correct protonation state for retention.[1]
2. Cartridge Conditioning Pass 3 mL of methanol through the mixed-mode cation exchange cartridge.Wets the sorbent and activates the functional groups for interaction.[12]
3. Cartridge Equilibration Pass 3 mL of reagent-grade water (adjusted to pH 3) through the cartridge. Do not allow the sorbent to dry.Prepares the sorbent for the aqueous sample matrix, maximizing retention.[12]
4. Sample Loading Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~5 mL/min).Allows sufficient residence time for analytes to interact with and bind to the sorbent.
5. Washing Wash 1: Pass 3 mL of reagent-grade water. Wash 2: Pass 3 mL of 5% methanol in water.The initial water wash removes salts. The weak organic wash removes more polar interferences without eluting the target analytes.[12]
6. Elution Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol into a clean collection tube.The basic, high-organic solvent neutralizes the charged amine groups, disrupting the ion-exchange retention and desorbing both analytes.
7. Post-Elution Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in a small volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.Concentrates the sample for improved detection limits and ensures solvent compatibility with the analytical system.
Protocol 2: Biological Fluids (Human Plasma/Serum)

Objective: To quantify oseltamivir and oseltamivir carboxylate in plasma or serum for pharmacokinetic or bioequivalence studies.

Rationale: A critical challenge in plasma analysis is the ex vivo hydrolysis of oseltamivir to its carboxylate by plasma esterases, which can artificially inflate the metabolite concentration.[13] Therefore, blood samples must be collected in tubes containing an esterase inhibitor like dichlorvos or sodium fluoride.[13][14] Due to the high protein content, a pre-extraction step like protein precipitation or the use of a versatile polymeric HLB sorbent is recommended for robust cleanup.

Experimental Protocol:

StepProcedureRationale
1. Sample Pre-treatment To 200 µL of plasma (collected with an esterase inhibitor), add internal standards. Add 600 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.Protein precipitation removes the bulk of macromolecules. Acetonitrile is an effective precipitating agent.[2]
2. Cartridge Conditioning Pass 1 mL of methanol through an Oasis HLB cartridge.Activates the polymeric sorbent.[9]
3. Cartridge Equilibration Pass 1 mL of reagent-grade water through the cartridge.Prepares the sorbent for the diluted plasma sample.
4. Sample Loading Dilute the supernatant from Step 1 with 1 mL of water and load it onto the cartridge.Dilution reduces the organic content of the sample to ensure proper retention on the reversed-phase component of the sorbent.
5. Washing Pass 1 mL of 5% methanol in water through the cartridge.Removes residual endogenous interferences.
6. Elution Elute the analytes with 1 mL of methanol.Methanol is a strong enough organic solvent to disrupt the hydrophilic and lipophilic interactions, eluting both analytes.[2]
7. Post-Elution Evaporate the eluate and reconstitute in the mobile phase for analysis.Concentrates the sample and ensures solvent compatibility.
Protocol 3: Forced Degradation Samples

Objective: To separate the intact oseltamivir from a complex mixture of degradation products generated under stress conditions (e.g., acid/base hydrolysis).

Rationale: Forced degradation samples can be chemically harsh. The primary goal is to neutralize the sample to a pH where the analyte is stable and can be effectively retained. An HLB cartridge is ideal due to its pH stability and ability to capture a wide range of degradants with varying polarities.

Experimental Protocol:

StepProcedureRationale
1. Sample Pre-treatment Take an aliquot of the stressed sample (e.g., from acid hydrolysis). Carefully neutralize it to pH ~6-7 with a suitable base (e.g., NaOH). Dilute with water.Neutralization is critical to prevent further degradation on the cartridge and to ensure proper retention.[5]
2. Cartridge Conditioning Pass 3 mL of methanol through an Oasis HLB cartridge.Wets and activates the sorbent.
3. Cartridge Equilibration Pass 3 mL of reagent-grade water through the cartridge.Prepares the sorbent for the neutralized aqueous sample.
4. Sample Loading Load the neutralized, diluted sample onto the cartridge.Binds the parent drug and its degradation products.
5. Washing Pass 3 mL of 5% methanol in water.Cleans the sample by removing residual salts from the neutralization step and highly polar impurities.
6. Elution Elute with 3 mL of methanol or acetonitrile.A strong organic solvent ensures the elution of oseltamivir and a broad range of potential degradation products for subsequent chromatographic analysis.[15]

Method Validation and Downstream Analysis

Any developed SPE method must be validated to ensure its performance. Key parameters include:

  • Recovery: Determined by comparing the analytical response of an extracted sample to that of a non-extracted standard. Recoveries of 85-115% are generally considered acceptable.[2][10]

  • Precision: Assessed by the relative standard deviation (RSD) of replicate extractions, with intra-day and inter-day precision typically needing to be <15%.[16][17]

  • Matrix Effect: Evaluated in LC-MS/MS analysis to check for ion suppression or enhancement caused by co-eluting matrix components.

Following SPE, the clean, concentrated extract is typically analyzed by a stability-indicating chromatographic method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection or, for higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[2][4]

Conclusion

Solid-phase extraction is an indispensable tool for the reliable analysis of oseltamivir and its degradation products. The selection of the appropriate sorbent—whether a versatile polymeric HLB for multi-analyte retention or a selective mixed-mode phase for complex environmental matrices—is the cornerstone of a successful method. By carefully tailoring the extraction protocol to the specific sample matrix and understanding the physicochemical properties of the target analytes, researchers can achieve the high recovery, cleanliness, and reproducibility required for accurate stability assessments, pharmacokinetic studies, and environmental monitoring.

References

  • Green, M. D., Nettey, H., & Wirtz, R. A. (2008). Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. Emerging Infectious Diseases, 14(4), 552–556. [Link]

  • Tashiro, Y., et al. (2020). Determination of oseltamivir phosphate and its metabolite with other pharmaceuticals in surface waters using solid phase extraction and isotope dilution liquid chromatography/tandem mass spectrometry. International Journal of Environmental Analytical Chemistry, 100(3), 346-360. [Link]

  • Ishaq, M., et al. (2020). Analytical Method Development and Stability Studies for Estimation of Oseltamivir In Bulk and Capsules Using RP. International Journal of ChemTech Research, 13(1), 107-116. [Link]

  • Kataoka, H., et al. (2012). Automated analysis of oseltamivir and oseltamivir carboxylate in environmental waters by online in-tube solid-phase microextraction coupled with liquid chromatography-tandem mass spectrometry. Analytical Methods, 4(6), 1513-1519. [Link]

  • Raghuram, P., et al. (2008). A stability indicating LC method for oseltamivir phosphate. Analytical Chemistry: An Indian Journal, 7(8), 618-623. [Link]

  • Ghosh, G. C., et al. (2010). Oseltamivir Carboxylate, the Active Metabolite of Oseltamivir Phosphate (Tamiflu), Detected in Sewage Discharge and River Water in Japan. Environmental Health Perspectives, 118(1), 103-107. [Link]

  • Ghosh, G. C., et al. (2010). Oseltamivir carboxylate, the active metabolite of oseltamivir phosphate (Tamiflu), detected in sewage discharge and river water in Japan. Environmental health perspectives, 118(1), 103–107. [Link]

  • Centers for Disease Control and Prevention. (2008). Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. Emerging Infectious Diseases, 14(4). [Link]

  • Vakamudi, M., et al. (2015). Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Journal of Pharmaceutical Analysis, 5(5), 306-314. [Link]

  • Raghuram, P., et al. (2008). A stability indicating LC method for oseltamivir phosphate. Trade Science Inc. [Link]

  • Kastelec, D., et al. (2023). Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. Molecules, 28(21), 7431. [Link]

  • ResearchGate. (n.d.). A stability indicating LC method for oseltamivir phosphate. Request PDF. [Link]

  • Kataoka, H., et al. (2012). Automated analysis of oseltamivir and oseltamivir carboxylate in environmental waters by online in-tube solid-phase microextraction coupled with liquid chromatography-tandem mass spectrometry. Analytical Methods, 4, 1513-1519. [Link]

  • Bhirud, C. H., & Nandal, D. H. (2017). Development and Validation of Stability Indicating HPTLC Method for the Determination of Oseltamivir Phosphate in Bulk and Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 9(4), 299-311. [Link]

  • Lindegardh, N., et al. (2006). Rapid Degradation of Oseltamivir Phosphate in Clinical Samples by Plasma Esterases. Antimicrobial Agents and Chemotherapy, 50(9), 3201–3202. [Link]

  • El-Gindy, A., et al. (2017). Validated Stability – Indicating Methods for Determination of Oseltamivir Phosphate. Journal of Pharmaceutical Research International, 16(2), 1-12. [Link]

  • Tarning, J., et al. (2008). Analysis of Oseltamivir in Tamiflu® Capsules Using Micellar Electrokinetic Chromatography. Chemical and Pharmaceutical Bulletin, 56(8), 1157-1160. [Link]

  • ResearchGate. (n.d.). Determination of oseltamivir carboxylic acid in human serum by solid phase extraction and high performance liquid chromatography with UV detection. Request PDF. [Link]

  • Upmanyu, N., & Porwal, P. K. (2019). Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. Journal of Pharmaceutical Science and Technology Management, 3(1), 1-8. [Link]

  • Kireeva, A. S., et al. (2021). Determination of oseltamivir in human plasma by HPLC-MS/MS. Pharmaceutical Chemistry Journal, 55, 520–526. [Link]

  • Upmanyu, N., & Porwal, P. (2019). Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. Semantic Scholar. [Link]

  • Bahrami, G., et al. (2008). Determination of oseltamivir carboxylic acid in human serum by solid phase extraction and high performance liquid chromatography with UV detection. Journal of Chromatography B, 864(1-2), 38-42. [Link]

  • Fick, J., et al. (2007). Antiviral Oseltamivir Is not Removed or Degraded in Normal Sewage Water Treatment: Implications for Development of Resistance by Influenza A Virus. PLoS ONE, 2(10), e986. [Link]

  • ResearchGate. (n.d.). Extraction recovery for oseltamivir and oseltamivir carboxylate from human plasma (n= 6). ResearchGate. [Link]

  • Hoke, D., et al. (2022). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 27(11), 3584. [Link]

  • Appelblad, P., et al. (2015). Online solid phase extraction liquid chromatography using bonded zwitterionic stationary phases and tandem mass spectrometry for rapid environmental trace analysis of highly polar hydrophilic compounds – Application for the antiviral drug Zanamivir. Journal of Chromatography A, 1394, 57-66. [Link]

  • Schmidt, L., et al. (2023). Determination of anti-SARS-CoV-2 virustatic pharmaceuticals in the aquatic environment using high-performance liquid chromatography high-resolution mass spectrometry. Scientific Reports, 13(1), 11333. [Link]

  • Käding, P. (2023). What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples? ResearchGate. [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Agilent. [Link]

Sources

Method

Advanced Chromatographic Profiling: 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid as a Reference Standard

Application Note & Methodological Protocol Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals. Executive Summary In the highly regulated landscape of antiviral drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Protocol Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals.

Executive Summary

In the highly regulated landscape of antiviral drug manufacturing, controlling the impurity profile of Active Pharmaceutical Ingredients (APIs) is a critical mandate. 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid (CAS: 1391047-93-0), formally designated as Oseltamivir Phosphate Impurity A in the European Pharmacopoeia (EP), is a primary degradation product and process impurity of the widely used antiviral Oseltamivir[1],[2].

This application note provides an authoritative, self-validating chromatographic protocol for the baseline resolution and quantification of this specific impurity. By understanding the mechanistic origins of the impurity and leveraging targeted reversed-phase high-performance liquid chromatography (RP-HPLC), laboratories can ensure strict compliance with EP and BP regulatory thresholds[1].

Mechanistic Insight: The Origin of Impurity A

To develop a robust analytical method, one must first understand the causality behind the analyte's formation. Oseltamivir phosphate is an ethyl ester prodrug that requires in vivo ester hydrolysis to convert into its active antiviral form, oseltamivir carboxylate[3].

However, during synthesis, formulation, or improper storage (stress conditions), the API is susceptible to two concurrent degradation pathways:

  • Ester Hydrolysis: The ethyl ester at the C1 position cleaves to form a carboxylic acid.

  • Intramolecular Acyl Migration: The acetyl group located at the C4-amino position undergoes an N→N migration to the adjacent C5-amino position[1].

This migration results in the formation of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid. Because this impurity is a structural isomer of the active metabolite and retains similar molecular weight (284.35 g/mol ) and core geometry, it exhibits near-identical polarity to other related compounds, making chromatographic separation exceptionally challenging[1],[2].

Pathway Prodrug Oseltamivir Phosphate (Prodrug API) Active Oseltamivir Carboxylate (Hydrolyzed Form) Prodrug->Active Ester Hydrolysis (H2O / pH stress) Impurity 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid (Imp A) Prodrug->Impurity Direct Degradation Active->Impurity Intramolecular Acyl Migration

Figure 1: Mechanistic degradation pathway of Oseltamivir leading to Impurity A.

Analytical Strategy & Causality

Why Standard Methods Fail

Standard generic gradients often fail to separate Impurity A from the main Oseltamivir peak or Impurity B due to the zwitterionic nature of the molecule. 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid possesses both a basic amine and an acidic carboxylate. At a neutral pH, it suffers from severe peak tailing and unpredictable retention times on standard C18 stationary phases. Furthermore, the presence of high concentrations of phosphate salts from the API can cause a "memory effect" on the column, compromising reproducibility[4].

The Solution: pH-Directed Retention

To achieve the critical separation, the mobile phase pH must be strictly controlled (typically around pH 3.0 using a phosphate buffer).

  • Causality: Lowering the pH below the pKa of the carboxylic acid neutralizes the anionic moiety, driving hydrophobic interaction with the C18 stationary phase. Simultaneously, the amine remains protonated, but the high ionic strength of the buffer suppresses secondary ion-exchange interactions with residual silanols on the silica matrix, ensuring sharp, symmetrical peaks.

Self-Validating Protocol: RP-HPLC Impurity Profiling

A protocol is only as reliable as its internal controls. This methodology embeds a strict System Suitability Test (SST) as a gating mechanism. The analytical run is automatically invalidated if the critical pair (Impurity A and Impurity B) fails to achieve a baseline resolution ( Rs​ ) of ≥1.3 [2].

Workflow A 1. API & Standard Weighing B 2. Diluent Solubilization (Buffer/Acetonitrile) A->B C 3. System Suitability Solution Prep (Imp A-D) B->C D 4. RP-HPLC Injection (Buffered Mobile Phase) C->D E 5. UV Detection (225 nm) D->E F 6. Data Validation (Res > 1.3 for Imp A & B) E->F

Figure 2: Self-validating chromatographic workflow for Oseltamivir impurity profiling.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare Mobile Phase A : 0.05 M Potassium dihydrogen phosphate ( KH2​PO4​ ) buffer. Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid. Filter through a 0.22 µm membrane.

  • Prepare Mobile Phase B : HPLC-grade Acetonitrile or Methanol[4].

Step 2: Preparation of Reference Standards

  • Impurity A Stock: Accurately weigh 5.0 mg of highly pure 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid reference standard (CAS: 1391047-93-0)[5] and dissolve in 50 mL of diluent (Mobile Phase A:B, 80:20 v/v). Store at 2–8°C to maintain integrity[1].

  • System Suitability Solution (Solution 4): Prepare a spiked solution containing Oseltamivir Phosphate API (1.0 mg/mL) and Impurities A, B, C, and D at their respective specification limits (typically 0.1% w/w)[2].

Step 3: Chromatographic Execution

  • Column: End-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm (optimal isosbestic point for Oseltamivir and its related impurities)[4].

  • Column Temperature: 25°C.

  • Injection Volume: 15 µL.

  • Gradient Program: Initiate with 85% Mobile Phase A, ramping to 50% Mobile Phase A over 30 minutes to elute strongly retained degradants.

Step 4: System Suitability & Validation Gate Inject the System Suitability Solution. The run is APPROVED only if:

  • The retention time of the main Oseltamivir peak is approximately 19.0 minutes[2].

  • Impurity A elutes at a Relative Retention Time (RRT) of ~0.16 (approx. 3.04 minutes)[2].

  • The chromatographic resolution ( Rs​ ) between the peaks corresponding to Impurity A and Impurity B is ≥1.3 [2].

Quantitative Data & Specifications

The following table summarizes the critical parameters and expected chromatographic behavior of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid when utilized as an EP reference standard.

ParameterSpecification / Expected Value
Chemical Name 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid
Pharmacopeial Designation Oseltamivir Phosphate Impurity A[2]
CAS Registry Number 1391047-93-0[5] (Alt: 1364932-19-3[1])
Molecular Formula & Weight C14​H24​N2​O4​ / 284.35 g/mol [1],[2]
Detection Wavelength 225 nm[4]
Relative Retention Time (RRT) ~0.16 (Relative to Oseltamivir at ~19 min)[2]
System Suitability Criteria Resolution ( Rs​ ) ≥1.3 between Impurity A & B[2]
Regulatory Limit <0.1% Weight Percent[2]

References

  • National Center for Advancing Translational Sciences (NCATS) - Quantification of Oseltamivir Phosphate Enantiomeric Impurity...[Link]

  • NCATS Inxight Drugs - 4-N-DESACETYL-5-N-ACETYL OSELTAMIVIR ACID[Link]

  • Pharmaffiliates - 1391047-93-0 | Product Name : 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid[Link]

  • NCATS Inxight Drugs - OSELTAMIVIR PHOSPHATE[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Co-Elution for Oseltamivir Positional Isomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists who are struggling to resolve the active metaboli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists who are struggling to resolve the active metabolite Oseltamivir Acid from its primary degradation product, 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid (also known as Oseltamivir EP Impurity A) ()[1].

Because these two compounds are positional isomers resulting from an intramolecular acetyl migration, they possess identical molecular weights and nearly identical polarities. Standard reversed-phase methodologies often fail here. This guide provides the mechanistic causality behind this co-elution and delivers a self-validating, field-proven protocol to achieve baseline resolution.

Part 1: Mechanistic Background & Troubleshooting FAQs

Q1: Why do Oseltamivir Acid and 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid perfectly co-elute on my standard C18 column?

A: The root cause is a lack of shape selectivity. The only structural difference between the active metabolite (Oseltamivir Acid) and EP Impurity A is the position of the acetyl group (C4 vs. C5). Standard C18 stationary phases rely almost entirely on hydrophobic (dispersive) interactions. Because the overall lipophilicity (LogP) and molecular volume of these two positional isomers are virtually identical, a C18 phase cannot differentiate them. You are relying on a purely hydrophobic mechanism to solve a steric and spatial problem.

Q2: If C18 is insufficient, what stationary phase is required to resolve these isomers?

A: You must switch to a stationary phase that offers alternative mechanisms of interaction, specifically a Pentafluorophenyl (PFP) column. Causality: A PFP phase provides multiple interaction mechanisms: π−π interactions, dipole-dipole interactions, and hydrogen bonding. The highly electronegative fluorine atoms create a rigid, electron-deficient ring that is exquisitely sensitive to the spatial arrangement of an analyte's functional groups. The slight difference in the dipole moment caused by the acetyl group shifting from the C4 to the C5 position is recognized by the PFP phase, allowing for baseline separation.

Q3: How should I tune my mobile phase pH and organic modifier?

A: You must control the ionization state of the molecules to prevent peak tailing and maximize stationary phase interactions. Both compounds possess a carboxylic acid (pKa ~4.0) and an amine group (pKa ~7.8). If you operate at a neutral pH (e.g., pH 6–7), you are too close to the pKa of the amine, resulting in partial ionization, peak broadening, and guaranteed co-elution. Causality: Adjust the aqueous mobile phase to a highly acidic pH of 2.5 . At this pH, the carboxylic acid is fully protonated (neutral) and the amine is fully protonated (cationic). Furthermore, use Methanol instead of Acetonitrile. Methanol is a protic solvent that participates in hydrogen bonding with the amides of the oseltamivir isomers, amplifying the subtle structural differences between them.

Q4: Does column temperature affect the resolution of these acetyl-migrated isomers?

A: Yes, thermodynamics play a critical role in shape recognition. At higher temperatures (e.g., 40°C), the PFP rings of the stationary phase are highly mobile, and the analyte's conformational flexibility increases. This thermal energy blurs the steric differences between the isomers. By lowering the column temperature to 15°C - 20°C , you increase the rigidity of both the stationary phase and the analytes. This "freezes" the molecules into their lowest-energy conformations, allowing the PFP phase to strictly recognize the specific 3D shape of the 4-N-desacetyl-5-N-acetyl isomer.

Part 2: Visualizing the Logic & Mechanisms

AcetylMigration Oseltamivir Oseltamivir Acid (4-Acetamido-5-amino) Intermediate Orthoester Intermediate (pH Dependent) Oseltamivir->Intermediate Intramolecular Attack Intermediate->Oseltamivir Reversion ImpurityA Impurity A (4-Amino-5-acetamido) Intermediate->ImpurityA Acetyl Migration

Fig 1. Mechanism of pH-dependent intramolecular acetyl migration in oseltamivir acid.

HPLC_Optimization Start Co-elution of Oseltamivir Acid & 4-N-Desacetyl-5-N-acetyl Isomer ColSelect 1. Stationary Phase Selection Switch from C18 to PFP (Fluorinated) Start->ColSelect Primary Cause: Positional Isomerism Buffer 2. Mobile Phase Optimization Use Methanol (Protic) over ACN Adjust pH to 2.5 ColSelect->Buffer Maximize Dipole & H-Bond Interactions Temp 3. Thermodynamic Tuning Lower Temp to 15-20°C Enhances Shape Selectivity Buffer->Temp Suppress Silanol Activity & Ionize Amines SST System Suitability Test (SST) Target Rs ≥ 1.5 Temp->SST Validate Resolution

Fig 2. Step-wise chromatographic optimization workflow for resolving oseltamivir positional isomers.

Part 3: Quantitative Data & Method Performance

The following table summarizes the causal relationship between chromatographic parameters and the resulting resolution ( Rs​ ) between Oseltamivir Acid and 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid.

Table 1: Comparative Column and Method Performance for Oseltamivir Isomer Separation

Column ChemistryMobile Phase ModifierBuffer pHTemp (°C)Expected Resolution ( Rs​ )Chromatographic Outcome
Standard C18Acetonitrile6.540< 0.8Severe Co-elution
Standard C18Methanol3.025~ 1.1Partial Resolution
Core-Shell C18Methanol3.020~ 1.3Near Baseline Resolution
PFP (Pentafluorophenyl) Methanol 2.5 15 > 2.0 Robust Baseline Resolution

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, the following step-by-step methodology incorporates a System Suitability Test (SST) that acts as a self-validating mechanism before you analyze unknown samples or stability batches.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of LC-MS grade water to create a 20 mM buffer. Carefully adjust the pH to 2.5 ± 0.05 using dilute Phosphoric Acid ( H3​PO4​ ). Filter through a 0.22 µm chemically resistant membrane.

  • Mobile Phase B (Organic): 100% LC-MS Grade Methanol.

Step 2: Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl), 150 mm x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 15°C (Strictly controlled to maximize shape selectivity).

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

Step 3: Gradient Program

A shallow gradient is required to maximize the residence time of the analytes within the PFP stationary phase, allowing the subtle dipole interactions to take effect.

  • 0.0 - 5.0 min: 10% B (Isocratic hold to focus the analytes)

  • 5.0 - 20.0 min: 10% 40% B (Shallow linear gradient)

  • 20.0 - 25.0 min: 40% 80% B (Column wash)

  • 25.0 - 30.0 min: 10% B (Re-equilibration)

Step 4: System Suitability Test (SST) & Self-Validation

Before analyzing samples, inject a resolution mixture containing 10 µg/mL of Oseltamivir Acid and 10 µg/mL of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid reference standards ()[2].

  • Validation Criteria: The resolution ( Rs​ ) between the two peaks MUST be ≥1.5 .

  • Troubleshooting the SST: If Rs​<1.5 , the system has failed validation. Do not proceed. Immediately verify that the column compartment is accurately maintaining 15°C and recalibrate your pH meter to ensure Mobile Phase A is strictly at pH 2.5.

References

  • Title: Oseltamivir EP Impurity B | C16H29N5O4 | CID 76968516 - PubChem - NIH Source: National Institutes of Health (NIH) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Gradients for Oseltamivir Impurity Separation

Welcome to the technical support center dedicated to the robust analysis of oseltamivir and its related impurities. As drug development professionals, ensuring the purity and safety of antiviral therapeutics like oseltam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the robust analysis of oseltamivir and its related impurities. As drug development professionals, ensuring the purity and safety of antiviral therapeutics like oseltamivir is paramount. The separation of closely related impurities from the active pharmaceutical ingredient (API) often presents a significant chromatographic challenge. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to develop and optimize your mobile phase gradients for reliable and accurate oseltamivir impurity profiling.

Introduction: The Challenge of Oseltamivir Impurity Profiling

Oseltamivir is an antiviral pro-drug that is hydrolyzed in the body to its active form, oseltamivir carboxylate.[1][2] The synthesis of oseltamivir phosphate can result in a number of process-related impurities and degradation products.[3][4] Regulatory bodies like the European Pharmacopoeia and the United States Pharmacopeia (USP) have established monographs that outline methods and acceptance criteria for these impurities.[5][6] Achieving the required resolution between oseltamivir and these structurally similar compounds necessitates a well-optimized High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method, with the mobile phase gradient being a critical component.

This guide will focus on reversed-phase chromatography, the most common mode for this analysis.[7]

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution between oseltamivir and its impurities?

A1: Poor resolution is a common issue and can stem from several factors related to your mobile phase and gradient.

  • Inadequate Organic Solvent Strength: If your gradient is too steep or the final organic percentage is too low, there may not be enough elution strength to separate closely eluting compounds. A shallower gradient can improve resolution.[8]

  • Incorrect Mobile Phase pH: Oseltamivir is a basic compound with a pKa of approximately 7.75.[9][10] The ionization state of both the API and its impurities significantly impacts their retention and selectivity on a reversed-phase column.[7] Operating at a pH that is at least 2 units away from the pKa of your analytes can provide more stable and reproducible retention times.[11] For oseltamivir, a mobile phase with a pH around 5.0 or below, or above 9.75 would be a good starting point to explore.

  • Suboptimal Organic Modifier: While acetonitrile is a common choice, switching to or incorporating methanol can alter the selectivity of your separation. Methanol is a more polar solvent and can offer different interactions with the stationary phase and analytes.[11]

Q2: My oseltamivir peak is tailing. What are the likely causes and solutions?

A2: Peak tailing for basic compounds like oseltamivir is often due to secondary interactions with the silica-based stationary phase.

  • Silanol Interactions: Residual silanol groups on the silica backbone of the column can interact with the basic amine groups on oseltamivir, causing peak tailing.[12]

    • Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.0) will protonate the silanol groups, reducing their interaction with the protonated oseltamivir.[12]

    • Solution 2: Use a Modern, End-capped Column: Columns with advanced end-capping or hybrid particle technology are designed to minimize silanol interactions.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the sample concentration.[13]

Q3: I'm observing a drifting baseline during my gradient run. What should I check?

A3: A drifting baseline in a gradient analysis is often related to the mobile phase.

  • Mismatched UV Absorbance of Solvents: If your mobile phase components have different UV absorbance at your detection wavelength, you will see a baseline shift as the gradient progresses. Using high-purity, HPLC-grade solvents can minimize this.

  • Lack of Equilibration: Insufficient column equilibration between runs can cause a drifting baseline. Ensure your equilibration time is adequate, typically 5-10 column volumes.[13]

  • Contaminated Mobile Phase: Impurities in your solvents can accumulate on the column at the beginning of the gradient and then elute as the organic concentration increases, causing a rising baseline. Always use fresh, high-quality mobile phase.

Q4: My retention times are shifting from one injection to the next. What's causing this?

A4: Retention time instability can be frustrating. Here are some common culprits:

  • Inconsistent Mobile Phase Preparation: If you are manually mixing your mobile phase, slight variations in the composition can lead to shifts in retention time. Using a well-maintained HPLC pump with accurate proportioning valves is crucial.[14]

  • Temperature Fluctuations: Column temperature has a significant impact on retention. Using a column oven to maintain a constant temperature is essential for reproducible results.[7][15]

  • Inadequate Equilibration: As mentioned before, insufficient equilibration between gradient runs will lead to inconsistent starting conditions and, therefore, variable retention times.[16]

Troubleshooting Guides

Guide 1: Systematic Approach to Gradient Optimization for Oseltamivir Impurity Separation

This guide provides a step-by-step workflow for developing a robust gradient method from scratch.

Objective: To achieve baseline resolution (Rs > 1.5) for all known oseltamivir impurities.

Workflow:

Gradient_Optimization_Workflow cluster_scouting Phase 1: Initial Scouting cluster_optimization Phase 2: Gradient Refinement cluster_finalization Phase 3: Method Finalization Scout 1. Perform a Broad Scouting Gradient (e.g., 5-95% Acetonitrile over 20-30 min) Identify 2. Identify Elution Window of Impurities Scout->Identify Analyze Chromatogram Shallow 3. Create a Shallower Gradient Across the Elution Window Identify->Shallow Narrow the Focus pH 4. Evaluate Mobile Phase pH (e.g., pH 3.0 vs. pH 6.0) Shallow->pH Optimize Selectivity Solvent 5. Test Alternative Organic Modifier (e.g., Methanol) pH->Solvent Further Refine Selectivity Fine_Tune 6. Fine-Tune Gradient Segments for Critical Pairs Solvent->Fine_Tune Isolate Problem Areas Validate 7. Validate Method Robustness Fine_Tune->Validate Confirm Reliability

Caption: A systematic workflow for HPLC gradient optimization.

Detailed Protocol:

  • Perform a Broad Scouting Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile in Water

    • Gradient: 5% to 95% B over 30 minutes.

    • Rationale: This initial run will show you the general elution profile of oseltamivir and its impurities, allowing you to identify the approximate organic solvent concentration at which they elute.[8][17]

  • Identify Elution Window:

    • Analyze the chromatogram from the scouting run to determine the time range where your impurities of interest elute.

  • Create a Shallower Gradient:

    • Based on the elution window, create a more focused, shallower gradient. For example, if your impurities elute between 20% and 50% acetonitrile, you might try a gradient of 15% to 55% B over 30 minutes.

    • Rationale: A shallower gradient increases the time analytes spend in the mobile phase, allowing for better separation of closely eluting peaks.[8]

  • Evaluate Mobile Phase pH:

    • Prepare mobile phases with different pH values. For example, compare 0.1% formic acid (pH ~2.7) with a 10mM ammonium acetate buffer at pH 5.0.

    • Rationale: Changing the pH will alter the ionization of oseltamivir and its impurities, which can significantly change the selectivity of the separation.[18]

  • Test Alternative Organic Modifier:

    • Replace acetonitrile with methanol and repeat the optimized gradient. You can also try ternary mixtures of water, acetonitrile, and methanol.

    • Rationale: Different organic solvents provide different selectivities. Methanol, being a protic solvent, can have different hydrogen bonding interactions with the analytes compared to the aprotic acetonitrile.[11]

  • Fine-Tune Gradient Segments:

    • If you have specific pairs of impurities that are difficult to resolve, you can introduce isocratic holds or shallower gradient segments in that region of the chromatogram.[8][17]

  • Validate Method Robustness:

    • Once you have an optimized method, perform robustness testing by making small, deliberate changes to parameters like pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) to ensure the method is reliable.[19]

Guide 2: Troubleshooting Common Peak Shape and Baseline Issues

This guide provides a logical flow for diagnosing and resolving common chromatographic problems encountered during oseltamivir analysis.

Troubleshooting_Flowchart Start Problem Observed Peak_Tailing Peak Tailing? Start->Peak_Tailing Baseline_Drift Baseline Drift? Start->Baseline_Drift Retention_Shift Retention Time Shift? Start->Retention_Shift Peak_Tailing->Baseline_Drift No Silanol Check for Silanol Interactions (Lower pH, Use End-capped Column) Peak_Tailing->Silanol Yes Baseline_Drift->Retention_Shift No UV_Absorbance Check Mobile Phase UV Absorbance (Use HPLC-grade Solvents) Baseline_Drift->UV_Absorbance Yes Temp_Control Verify Temperature Control (Use Column Oven) Retention_Shift->Temp_Control Yes Overload Check for Column Overload (Reduce Sample Concentration/Volume) Silanol->Overload Solution Problem Resolved Overload->Solution Equilibration_Drift Ensure Adequate Column Equilibration (5-10 Column Volumes) UV_Absorbance->Equilibration_Drift Equilibration_Drift->Solution Mobile_Phase_Prep Check Mobile Phase Preparation (Ensure Consistency) Temp_Control->Mobile_Phase_Prep Equilibration_Shift Ensure Adequate Column Equilibration Mobile_Phase_Prep->Equilibration_Shift Equilibration_Shift->Solution

Caption: A troubleshooting flowchart for common HPLC issues.

Data Summary Table

The following table provides recommended starting conditions for oseltamivir impurity analysis based on common pharmacopeial methods and published literature.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle sizeA C18 stationary phase provides good hydrophobic retention for oseltamivir and its impurities. Smaller particles and dimensions are suitable for UHPLC systems.
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate, pH 6.0[20][21] or 0.1% Formic Acid in WaterA buffered mobile phase is crucial for controlling the ionization state of the analytes and ensuring reproducible retention.
Mobile Phase B Acetonitrile or MethanolAcetonitrile is a common choice, but methanol can offer different selectivity.[11]
Gradient Start with a shallow gradient (e.g., 10-50% B over 20 min)A shallow gradient is essential for resolving closely related impurities.[8]
Flow Rate 0.8 - 1.2 mL/min for 4.6 mm ID columns; 0.2 - 0.5 mL/min for 2.1 mm ID columnsAdjust flow rate based on column dimensions to maintain optimal linear velocity.
Column Temp. 30 - 50 °C[9][10][21]Elevated temperature can improve peak shape and reduce viscosity, but may affect the stability of some impurities.
Detection UV at 207-220 nm[3][9][10]Oseltamivir has a chromophore that absorbs in the low UV range.
Injection Vol. 5 - 20 µLOptimize to avoid column overload while maintaining good sensitivity.

Conclusion

Optimizing mobile phase gradients for oseltamivir impurity separation is a systematic process that requires a good understanding of chromatographic principles. By carefully considering factors such as mobile phase pH, organic modifier, and gradient slope, you can develop robust and reliable methods for ensuring the quality and safety of this critical antiviral medication. This guide provides a starting point for your method development and troubleshooting efforts. Remember to always consult relevant pharmacopeias and scientific literature for the most up-to-date information.

References

  • Ameti, A., Slavkovska, J., & Starkoska, K. (2012). A SIMPLE ISOCRATIC RP-HPLC METHOD FOR QUALITY CONTROL OF OSELTAMIVIR CAPSULES. Macedonian Pharmaceutical Bulletin, 58(1, 2), 35-42.
  • Bahar, T., & Kasetty, S. (2015).
  • CDC. (n.d.). Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. CDC Stacks. [Link]

  • European Medicines Agency. (2008). Tamiflu, INN-oseltamivir. [Link]

  • Geneesmiddeleninformatiebank. (2020). Public Assessment Report Scientific discussion Oseltamivir Zentiva 30 mg, 45 mg and 75 mg hard capsules (oseltamivir). [Link]

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. [Link]

  • Moravek, Inc. (2024, October 22). Exploring the Different Mobile Phases in HPLC. [Link]

  • Nováková, L., & Vlčková, H. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Patel, D. B., et al. (2025). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method. Chirality, 37(5). [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • ProQuest. (n.d.). Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS. [Link]

  • ResearchGate. (2026, February 23). Rapid determination of oseltamivir phosphate in pharmaceutical preparation using monolithic silica hplc column. [Link]

  • USP. (2010, October 1). Oseltamivir Phosphate Capsules. [Link]

  • USP. (2025, February 16). USP-NF Oseltamivir Phosphate. [Link]

  • Voronina, A. K., et al. (2023). Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. Pharmaceutical Chemistry Journal, 57(1), 103-111. [Link]

  • Waters. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Welch Materials. (2025, March 24). Gradient Optimization in Liquid Chromatography. [Link]

Sources

Troubleshooting

Minimizing matrix effects in LC-MS/MS analysis of oseltamivir metabolites

A Senior Application Scientist's Guide to Minimizing Matrix Effects in LC-MS/MS Analysis of Oseltamivir and Oseltamivir Carboxylate Welcome to the technical support center for the bioanalysis of oseltamivir. This guide i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Minimizing Matrix Effects in LC-MS/MS Analysis of Oseltamivir and Oseltamivir Carboxylate

Welcome to the technical support center for the bioanalysis of oseltamivir. This guide is designed for researchers, scientists, and drug development professionals who are working to develop and validate robust LC-MS/MS methods for oseltamivir (the prodrug) and its active metabolite, oseltamivir carboxylate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own assays effectively.

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, often leading to issues with accuracy, precision, and sensitivity.[1][2][3] This is particularly true when working with complex biological matrices like plasma. This resource provides in-depth answers to common questions, practical troubleshooting guides, and validated protocols to help you mitigate these effects and ensure the integrity of your data.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during the LC-MS/MS analysis of oseltamivir and its metabolite.

Q1: What exactly are matrix effects, and why are they a major concern for oseltamivir analysis?

Answer: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds from the sample matrix (e.g., plasma, serum).[3] In electrospray ionization (ESI), which is commonly used for oseltamivir analysis, these interfering compounds can either suppress or enhance the signal of the target analyte.[1][4]

Causality: Ion suppression, the more common effect, occurs when matrix components compete with the analyte for ionization in the ESI source. This can happen through several mechanisms:

  • Competition for Charge: Endogenous compounds can more readily accept a proton (in positive ion mode), reducing the number of charged analyte molecules that reach the mass spectrometer.

  • Changes in Droplet Properties: Interferents can alter the surface tension and viscosity of the ESI droplets, hindering the efficient evaporation of solvent and the release of gas-phase analyte ions.[3]

  • Analyte Neutralization: Matrix components can deprotonate and neutralize the charged analyte ions within the ESI source.[3]

Q2: What are the primary sources of matrix effects in human plasma for this assay?

Answer: The most significant source of matrix effects in plasma and serum samples are phospholipids .[1][7][8] Phospholipids are highly abundant endogenous components of cell membranes. During a typical protein precipitation (PPT) sample preparation, a large portion of these phospholipids remains in the supernatant and gets injected into the LC-MS/MS system.

Why Phospholipids are Problematic:

  • Co-elution: On standard reversed-phase columns (like C18), phospholipids tend to elute over a broad range of the chromatographic run, including the retention times of oseltamivir and oseltamivir carboxylate.[8]

  • Ion Suppression: They are notorious for causing significant ion suppression in the ESI source.[9][10]

  • System Contamination: Over time, phospholipids can accumulate on the analytical column and within the mass spectrometer's ion source, leading to decreased column performance, signal drift, and increased system downtime.[7][8]

Other potential sources of interference in plasma include salts, proteins that were not fully precipitated, and other endogenous metabolites.

Q3: How do I choose the most effective sample preparation technique to minimize these effects?

Answer: The choice of sample preparation is the single most critical factor in mitigating matrix effects.[1] The goal is to selectively remove interferences while achieving high, reproducible recovery of your analytes.

Here is a comparison of common techniques for oseltamivir analysis:

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Proteins are crashed out of solution using an organic solvent (e.g., methanol, acetonitrile).[5][7]Simple, fast, inexpensive.High risk of matrix effects as phospholipids and other small molecules remain soluble.[1][5][7] May require significant dilution, compromising sensitivity.[1]High-throughput screening where speed is prioritized over ultimate sensitivity and cleanliness.
Liquid-Liquid Extraction (LLE) Analytes are partitioned between the aqueous sample and an immiscible organic solvent based on polarity and pH.[1]Cleaner extracts than PPT. Can remove non-polar lipids.More labor-intensive, requires method development, uses larger solvent volumes.Assays where phospholipids are the primary concern and a simple alternative to SPE is desired.[6][11]
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away.[1]Provides very clean extracts, high analyte concentration possible.[12][13][14]Requires significant method development (sorbent selection, wash/elute steps). More time-consuming and costly than PPT.Achieving the lowest LLOQ and highest data quality, considered a gold standard for bioanalysis.
Phospholipid Removal Plates A pass-through or filtration-based approach that combines protein precipitation with a sorbent that specifically captures phospholipids.[7][10][15]Combines the speed of PPT with the cleanliness of SPE.[10] Minimal method development required.[7] Drastically reduces phospholipid-based ion suppression.[8][9]Higher cost per sample than standard PPT.Highly Recommended: Assays requiring high sensitivity, robustness, and high throughput without extensive SPE method development.

Recommendation: For robust, sensitive, and reliable quantification of oseltamivir and oseltamivir carboxylate, specialized phospholipid removal techniques are strongly recommended .[7][10] If not available, traditional Solid-Phase Extraction (SPE) is the next best alternative.[14]

Q4: Beyond sample prep, how can I use chromatography and mobile phase to combat matrix effects?

Answer: Chromatography is your second line of defense. The goal is to chromatographically separate your analytes from any remaining matrix components that were not removed during sample preparation.

Chromatographic Strategies:

  • Sufficient Retention: Ensure oseltamivir and oseltamivir carboxylate are retained on the column and elute away from the initial solvent front, where unretained matrix components (like salts) will appear.

  • Gradient Optimization: Develop a gradient that separates the analytes from the bulk of the phospholipid elution profile. Phospholipids often elute as broad peaks late in a reversed-phase gradient.[8] A fast gradient can also help improve sensitivity by producing sharper peaks.[5]

  • Column Choice: A standard C18 column is generally effective for retaining and separating oseltamivir and its metabolite.[5][12][14]

Mobile Phase Optimization is Critical: The composition of your mobile phase, particularly the additives, has a profound impact on both analyte signal and matrix effects.

  • The Role of Formic Acid: For oseltamivir, the concentration of formic acid is a critical parameter. While acid is needed to promote protonation for positive ESI, excessive concentrations can suppress the signal. One study demonstrated that a low concentration of 2.5 mM formic acid provided the best balance of high signal intensity and minimal matrix effects.[5] Higher concentrations, which are often used by default, were shown to be detrimental.[5]

  • Volatile Buffers: Always use MS-compatible volatile buffers like formic acid, acetic acid, ammonium formate, or ammonium acetate.[16][17] Never use non-volatile phosphate buffers (e.g., PBS) , as they will crystallize in the ion source and contaminate the mass spectrometer.[16]

Q5: How do I select the right internal standard to ensure accurate quantification?

Answer: The internal standard (IS) is crucial for correcting for variability in sample preparation, injection volume, and, most importantly, matrix effects. An ideal IS should be a close chemical analog to the analyte and experience the same degree of ion suppression or enhancement.

The Gold Standard: The best choice is a stable isotope-labeled (SIL) internal standard .[1] For this assay, you should use deuterated oseltamivir (e.g., oseltamivir-d3 or -d5) and deuterated oseltamivir carboxylate (e.g., oseltamivir carboxylate-d3).[5][13][14]

Why SIL-IS is Superior:

  • Co-elution: A SIL-IS has nearly identical physicochemical properties to the analyte, meaning it will co-elute from the LC column.

  • Identical Ionization Behavior: Because it co-elutes and is chemically identical (aside from isotopic mass), it will experience the exact same matrix effects at the exact same time as the analyte.

  • Improved Accuracy: This co-behavior allows the SIL-IS to perfectly compensate for signal suppression, leading to highly accurate and precise quantification.

If a SIL-IS is unavailable, a structural analog may be used, but it is a significant compromise. The analog must be carefully selected to have similar retention time and ionization properties, which is often difficult to achieve.[12]

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Poor Sensitivity / High LLOQ 1. Significant Ion Suppression: Co-eluting matrix components are reducing analyte signal. 2. Suboptimal Mobile Phase: Incorrect additive concentration is suppressing ionization.1. Improve Sample Cleanup: Switch from PPT to a more rigorous method like SPE or, ideally, a dedicated phospholipid removal plate.[1][10] 2. Optimize Mobile Phase: Systematically evaluate the concentration of formic acid. Start with a low concentration (e.g., 2.5 mM) and test slightly higher and lower values to find the optimum.[5] 3. Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression and adjust your chromatography to move the analyte peaks away from them.[18]
High Variability Between Different Plasma Lots 1. Differential Matrix Effects: The type and concentration of interfering compounds vary between individual donors, causing inconsistent ion suppression.1. Enhance Sample Preparation: A cleaner extraction method (phospholipid removal or SPE) will remove more of the variable interferences, making the method more robust across different plasma sources.[10][19] 2. Use a SIL-IS: A stable isotope-labeled internal standard is essential to compensate for this variability, as it will be affected in the same way as the analyte in each distinct matrix.[1]
Signal Drift / Decreasing Sensitivity Over a Run 1. System Contamination: Buildup of non-volatile matrix components (especially phospholipids) on the column and in the MS ion source.[7][8]1. Implement a Diverter Valve: Program the valve to send the highly organic column wash to waste instead of the MS source after your analytes have eluted. 2. Improve Sample Cleanup: Cleaner samples mean less contamination. This is a primary benefit of phospholipid removal plates.[8] 3. Perform Regular Maintenance: Clean the ion source regularly according to the manufacturer's recommendations.
Experimental Protocols & Workflows
Visualizing the Bioanalytical Workflow

This diagram illustrates the key stages of the LC-MS/MS workflow for oseltamivir analysis, highlighting the critical points for matrix effect mitigation.

cluster_0 Sample Preparation (Critical Stage) cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample (+ SIL-IS) ppt Protein Precipitation (Methanol/Acetonitrile) plasma->ppt Simple, Fast spe Solid-Phase Extraction (SPE) plasma->spe Clean, Method Dev. plr Phospholipid Removal (Recommended) plasma->plr Fast, Cleanest extract Clean Extract ppt->extract High Matrix Risk spe->extract plr->extract lc LC Separation (C18 Column, Optimized Gradient) extract->lc ms MS/MS Detection (Positive ESI, MRM) lc->ms data Quantification (Analyte/IS Ratio) ms->data

Caption: Workflow for oseltamivir analysis emphasizing sample preparation choices.

Protocol 1: Sample Preparation using Phospholipid Removal Plate

This protocol describes a generic, highly effective method for removing both proteins and phospholipids from plasma samples, based on the principles of products like Waters Ostro™ or MilliporeSigma HybridSPE®.[7][10]

Objective: To generate a clean sample extract with minimal matrix components prior to LC-MS/MS injection.

Materials:

  • 96-well phospholipid removal plate

  • Vacuum manifold or positive pressure manifold

  • Plasma samples, thawed and vortexed

  • Internal Standard (SIL-IS) spiking solution

  • Acetonitrile (ACN) with 1% formic acid

Procedure:

  • Plate Placement: Place the 96-well phospholipid removal plate on top of a collection plate. Position the assembly in the manifold.

  • Sample Aliquot: Pipette 100 µL of plasma into each well.

  • IS Spiking: Add 25 µL of the SIL-IS working solution (containing deuterated oseltamivir and oseltamivir carboxylate) to each well.

  • Precipitation & Lysis: Add 300 µL of ACN containing 1% formic acid to each well. This high organic ratio (3:1 solvent to plasma) ensures efficient protein precipitation.

  • Mixing: Mix thoroughly by aspirating and dispensing the solution 5-10 times with a pipette. This step is critical to ensure complete protein precipitation and interaction with the phospholipid-capturing sorbent.

  • Extraction: Apply vacuum or positive pressure to the manifold according to the plate manufacturer's instructions. This draws the solution through the sorbent bed, where phospholipids are retained, and into the collection plate below.

  • Final Extract: The collected filtrate is the clean sample extract. It is now ready for direct injection or for evaporation and reconstitution if further concentration is needed.

start Start: Plasma Sample add_is 1. Add SIL Internal Standard start->add_is add_solvent 2. Add Acidified Acetonitrile (3:1 ratio) add_is->add_solvent mix 3. Mix Thoroughly to Precipitate Proteins add_solvent->mix process 4. Apply Vacuum / Positive Pressure mix->process collect 5. Collect Clean Filtrate process->collect end End: Inject into LC-MS/MS collect->end

Caption: Step-by-step workflow for phospholipid removal sample preparation.

Protocol 2: Quantitative Assessment of Matrix Effects

This protocol follows the standard post-extraction spike method to calculate the Matrix Factor (MF), as recommended by regulatory agencies.[5][14]

Objective: To quantitatively determine the degree of ion suppression or enhancement caused by the sample matrix.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of oseltamivir, oseltamivir carboxylate, and their SIL-IS in the final mobile phase composition.

    • Set B (Post-Extraction Spike): Extract at least 6 different lots of blank plasma using your validated sample preparation method. After extraction, spike the resulting blank extracts with the analytes and IS to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike blank plasma with the analytes and IS before performing the extraction. This set is used to determine recovery, but Set B is the key for matrix effects.

  • Analyze and Calculate:

    • Inject all samples from Set A and Set B into the LC-MS/MS system.

    • Determine the mean peak area for each analyte and IS in both sets.

  • Calculate the Matrix Factor (MF):

    • Analyte MF = (Mean peak area in Set B) / (Mean peak area in Set A)

    • IS MF = (Mean peak area of IS in Set B) / (Mean peak area of IS in Set A)

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte MF) / (IS MF)

Interpretation:

  • An IS-Normalized MF value of 1.0 indicates no matrix effect.

  • A value < 1.0 indicates ion suppression.

  • A value > 1.0 indicates ion enhancement.

  • For a method to be considered robust, the IS-Normalized MF should be close to 1.0, and the coefficient of variation (%CV) across the different lots of plasma should be ≤15%. This demonstrates that the SIL-IS is effectively compensating for any matrix effects.[14]

References
  • Hu, Z.-Y., et al. (2014). Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Kanneti, R., et al. (2011). Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies. Biomedical Chromatography. Available at: [Link]

  • Reddy, S., et al. (2012). Development and Validation of two LCMS/MS Methods for Simultaneous Estimation of Oseltamivir and its Metabolite in Human Plasma and Application in Bioequivalence Study. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Reddy, S., et al. (2012). Development and Validation of two LCMS/MS Methods for Simultaneous Estimation of Oseltamivir and its Metabolite in Human Plasma and Application in Bioequivalence Study. ResearchGate. Available at: [Link]

  • Shah, J., et al. (2012). Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Waters Corporation. (2012). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation Application Note. Available at: [Link]

  • Separation Science. LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. Available at: [Link]

  • Chambers, A. G. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Phenomenex. An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. Available at: [Link]

  • Wu, S. T., et al. (2004). Effects of mobile-phase additives, solution pH, ionization constant, and analyte concentration on the sensitivities and electrospray ionization mass spectra of nucleoside antiviral agents. Analytical Biochemistry. Available at: [Link]

  • Reddy, S., et al. (2012). Development and Validation of two LCMS/MS Methods for Simultaneous Estimation of Oseltamivir and its Metabolite in Human Plasma and Application in Bioequivalence Study. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Rainville, P. D., et al. (2017). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. Bioanalysis. Available at: [Link]

  • Kumar, V. S., et al. (2021). Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS. Oriental Journal of Chemistry. Available at: [Link]

  • Zaikin, A. V., et al. (2023). Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. Journal of Analytical Chemistry. Available at: [Link]

  • Sree, G. S., et al. (2017). Analytical Method Development and Stability Studies for Estimation of Oseltamivir In Bulk and Capsules Using RP-HPLC. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Unadkat, J. D., et al. (2012). Chemical Analysis and Transplacental Transfer of Oseltamivir and Oseltamivir Carboxylic Acid in Pregnant Rats. PLOS ONE. Available at: [Link]

  • van den Broek, M. P., et al. (2012). Dried blood spot UHPLC-MS/MS analysis of oseltamivir and oseltamivircarboxylate—a validated assay for the clinic. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Zaikin, A. V., et al. (2023). Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. Journal of Analytical Chemistry. Available at: [Link]

  • Licea-Perez, H., & Wang, S. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Zaikin, A. V., et al. (2023). Determination of oseltamivir in human plasma by HPLC-MS/MS. Journal of Analytical Chemistry. Available at: [Link]

  • Restek Corporation. (2026). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. Available at: [Link]

  • Wu, S. T., et al. (2004). Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents. ResearchGate. Available at: [Link]

  • Shah, J., et al. (2012). Matrix factor (internal standard normalized) for oseltamivir and oseltamivir carboxylate. ResearchGate. Available at: [Link]

  • AMS Biotechnology (AMSBIO). (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available at: [Link]

  • Dolan, J. W. (2002). Ion Suppression in LC–MS–MS — A Case Study. LCGC North America. Available at: [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at: [Link]

  • University of Sheffield. HPLC solvents and mobile phase additives. University of Sheffield Mass Spectrometry Centre. Available at: [Link]

  • Universitas Indonesia. (2024). AZITHROMYCIN AND OSELTAMIVIR QUANTIFICATION METHOD DEVELOPED AND VALIDATED USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY IN DRIED BLOOD SPOT. Universitas Indonesia Scholar Website. Available at: [Link]

  • Bonfiglio, R., et al. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Agilent Technologies. Solvents and Caveats for LC/MS. Agilent Technologies. Available at: [Link]

Sources

Optimization

Preventing in vitro degradation of oseltamivir to 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid

Welcome to the Technical Support Center for Oseltamivir in vitro handling. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering stability issues during th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Oseltamivir in vitro handling. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering stability issues during the preparation, storage, or assaying of oseltamivir phosphate.

A critical challenge in working with oseltamivir in aqueous environments is its rapid degradation into 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid (often referred to as Oseltamivir EP Impurity A). This guide provides the mechanistic causality behind this degradation and field-proven, self-validating protocols to arrest it.

Mechanistic Analysis: The Causality of Degradation

To prevent degradation, we must first understand the structural vulnerabilities of the oseltamivir molecule. The formation of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is the result of two concurrent pathways: Ester Hydrolysis and N,N-Acyl Migration [1].

DegradationPathway OP Oseltamivir Phosphate (Prodrug) OA Oseltamivir Carboxylate (Active Metabolite) OP->OA Ester Hydrolysis (pH > 6.0 or pH < 2.0) Intermediate Cyclic Orthoamide Intermediate OP->Intermediate Direct Acyl Migration (Isomer I formation) OA->Intermediate Nucleophilic Attack by C5-NH2 (pH > 5.0) Degradant 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid Intermediate->Degradant Ring Opening (Acyl Transfer)

Oseltamivir degradation pathway via hydrolysis and N,N-acyl migration.

Troubleshooting Guides & FAQs

Q1: Why does oseltamivir rapidly degrade into 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid in my assay buffers? A: Oseltamivir possesses an ethyl ester and a 4-acetamido group adjacent to a 5-amino group. In aqueous solutions, particularly at neutral to basic pH (pH > 6.0), the unprotonated 5-amino group acts as an intramolecular nucleophile. It attacks the carbonyl carbon of the 4-acetamido group, forming a cyclic orthoamide intermediate. This intermediate rapidly resolves via ring-opening to transfer the acetyl group from the 4-nitrogen to the 5-nitrogen. Concurrently, the ethyl ester undergoes base-catalyzed hydrolysis. The culmination of these two pathways generates the [2].

Q2: How can I manipulate the buffer conditions to arrest this specific degradation pathway? A: The key to blocking N,N-acyl migration is controlling the protonation state of the 5-amino group. The amine in oseltamivir has a pKa of approximately 7.7. By formulating your in vitro assays at a strictly controlled pH of 4.0, the amine is fully protonated (-NH3+). This eliminates its nucleophilicity, effectively short-circuiting the formation of the cyclic intermediate. However, dropping the pH below 2.0 will accelerate acid-catalyzed ester hydrolysis. Therefore, maintaining a pH of 4.0 to 4.2 represents the thermodynamic "V-minimum" for [3][4].

Q3: Does temperature play a significant role if the pH is already optimized? A: Yes. While pH 4.0 blocks the acyl migration mechanism, ester hydrolysis remains a function of both pH and temperature. Oseltamivir exhibits in aqueous solutions[5]. Lowering the storage temperature to 4°C drastically reduces the rate constant for hydrolysis, extending the half-life from days to months.

Quantitative Data Presentation

The following table summarizes the biexponential degradation kinetics of oseltamivir under varying in vitro conditions, highlighting the critical need for dual pH and temperature control.

ConditionPrimary Active Degradation PathwayEstimated Half-Life (t½)Impurity A Formation
pH 7.4, 37°C Rapid Hydrolysis & N,N-Acyl Migration< 12 hoursHigh
pH 7.4, 4°C Hydrolysis & N,N-Acyl Migration~ 5 daysModerate
pH 4.0, 37°C Slow Ester Hydrolysis> 30 daysNegligible
pH 4.0, 4°C Thermodynamically Stable> 84 daysNone Detected

Self-Validating Experimental Protocol

To ensure the scientific integrity of your downstream assays, do not assume your oseltamivir stock is stable. Implement the following self-validating workflow to prepare and verify your solutions.

Workflow Step1 Prepare Buffer (50 mM Acetate, pH 4.0) Step2 Dissolve Oseltamivir (Maintain ≤ 4°C) Step1->Step2 Step3 Sterile Filtration (0.22 µm PTFE) Step2->Step3 Step4 HPLC-UV Validation (Resolution ≥ 1.3) Step3->Step4

Self-validating workflow for stable in vitro oseltamivir preparation.

Phase 1: Buffer Preparation & pH Control
  • Prepare the Buffer Base: Dissolve sodium acetate in ultra-pure water (Milli-Q) to achieve a final concentration of 50 mM.

  • Titration: Titrate the solution with glacial acetic acid until the pH reaches exactly 4.0 ± 0.1.

    • Causality: Acetate buffering at pH 4.0 provides the optimal proton concentration to keep the C5-amine protonated without triggering acid-catalyzed ester hydrolysis[4].

  • Pre-chilling: Chill the buffer to 4°C prior to the introduction of the API.

Phase 2: Reconstitution & Sterilization
  • Dissolution: Weigh the required amount of Oseltamivir Phosphate API and dissolve it in the chilled pH 4.0 buffer to a standard stock concentration (e.g., 1 mg/mL).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert. Avoid nylon filters, as they can cause localized pH shifts or non-specific binding that may prematurely trigger degradation.

Phase 3: HPLC-UV System Suitability (Self-Validation)

Before utilizing the stock in biological assays, validate the absence of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid using this chromatographic method[2][6]:

  • Column: C8 or C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of 50 mM ammonium acetate (pH 5.0) and Acetonitrile.

  • Detection: UV at 215 nm.

  • Validation Criteria: The test is only valid if the resolution between the parent oseltamivir peak and the Impurity A peak (relative retention time ~0.16) is ≥ 1.3 . If Impurity A is detected above the 0.5% threshold, discard the stock and review the buffer pH.

References

  • NCATS Inxight Drugs: 4-N-DESACETYL-5-N-ACETYL OSELTAMIVIR ACID. National Center for Advancing Translational Sciences. [Link]

  • ICH guidance in practice: degradation behaviour of oseltamivir phosphate under stress conditions. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Chemical stability of oseltamivir in oral solutions. Die Pharmazie - An International Journal of Pharmaceutical Sciences.[Link]

  • Extension of Tamiflu Shelf-Life in Strategic Stockpile for Public Health. Fortune Journals.[Link]

  • Biexponential decomposition of a neuraminidase inhibitor prodrug (GS-4104) in aqueous solution. International Journal of Pharmaceutics.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid

Welcome to the Analytical Troubleshooting Knowledge Base. This guide is designed for researchers and drug development professionals facing challenges with the extraction and quantification of 4-N-Desacetyl-5-N-acetyl Ose...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Knowledge Base. This guide is designed for researchers and drug development professionals facing challenges with the extraction and quantification of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid (often classified as Oseltamivir EP Impurity A). Due to its highly polar and zwitterionic nature, traditional sample preparation methods often fail to achieve reproducible recovery. This guide provides field-proven, mechanistically grounded solutions to optimize your extraction workflows.

🔍 Troubleshooting FAQs

Q1: Why does Liquid-Liquid Extraction (LLE) yield <40% recovery for 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid, while the parent Oseltamivir prodrug extracts easily? Causality & Mechanism: The parent drug, Oseltamivir, is an ethyl ester prodrug with a single ionizable 1[1]. In contrast, the 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid impurity possesses both a primary amine and a free2[2]. At physiological or neutral pH (pH 6–8), this compound exists primarily as a zwitterion. Zwitterions have a net charge of zero but are highly polar due to localized ionic charges, which prevents them from partitioning into non-polar organic solvents like ethyl acetate or dichloromethane. To extract it successfully, you must abandon lipophilic partitioning and utilize ion-exchange or mixed-mode interactions[3].

Q2: What is the optimal Solid-Phase Extraction (SPE) strategy for this zwitterionic impurity? Causality & Mechanism: Mixed-Mode Strong Cation Exchange (MCX) or highly cross-linked 3 columns provide the highest recovery[3]. By acidifying the sample matrix to pH < 3.0, the carboxylic acid group is protonated (neutralized), while the amine remains protonated (positively charged). This allows the molecule to bind tightly to the sulfonic acid groups of an MCX sorbent via strong cation exchange. This dual-retention mechanism allows for aggressive organic washing steps to remove matrix proteins and phospholipids without risking analyte breakthrough[4].

Q3: How do I prevent analyte loss during the SPE elution step and minimize matrix effects? Causality & Mechanism: Because the analyte is bound via cation exchange, elution requires neutralizing the amine group. Using an elution solvent with a high pH (e.g., 5% ammonium hydroxide in methanol) raises the local pH above the amine's pKa (7.7), neutralizing the positive charge and breaking the ionic bond with the sorbent. Additionally, researchers have achieved >92% recovery by optimizing elution solvents to avoid drying steps, which prevents oxidative degradation and adsorptive losses on glass vials[3].

📊 Data Presentation: Extraction Method Comparison

The following table summarizes the quantitative recovery data for oseltamivir acid analogs across different extraction methodologies, highlighting the necessity of SPE for zwitterionic compounds[3].

Extraction MethodMechanism / ConditionsMean Recovery (%)Precision (%RSD)Matrix Effect
Liquid-Liquid Extraction (LLE) Ethyl Acetate, neutral pH< 40.0%> 15.0%High
Protein Precipitation (PP) Acetonitrile (1:3 ratio)~ 65.0%11.4%Moderate
SPE (Polymeric Reversed-Phase) DVB-LP, Acidic Load88.5%5.3%Low
SPE (Mixed-Mode MCX) Acidic Load, Basic Elution94.4% 2.1% Very Low

🧪 Experimental Protocol: Self-Validating SPE-MCX Workflow

This step-by-step methodology incorporates built-in validation checkpoints to ensure the analyte's ionization state is precisely managed throughout the extraction.

Materials Needed: Mixed-Mode Cation Exchange (MCX) cartridges (30 mg/1 mL), 2% Phosphoric Acid ( H3​PO4​ ), 0.1% Formic Acid, Methanol, 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Sample Pretreatment: Aliquot 200 µL of the biological or aqueous sample. Add 200 µL of 2% H3​PO4​ in water and vortex for 30 seconds.

    • Self-Validation Checkpoint: Spot 1 µL on pH paper to confirm pH < 3.0. If the pH is > 3.0, the carboxylate will remain ionized, preventing optimal cation-exchange binding.

  • Conditioning: Condition the MCX cartridge with 1.0 mL of Methanol, followed by 1.0 mL of 0.1% Formic Acid in water.

  • Loading: Load the pretreated, acidified sample onto the cartridge at a controlled flow rate of 1 mL/min.

    • Self-Validation Checkpoint: Collect the load effluent and analyze a 10 µL aliquot via LC-MS/MS. The complete absence of the analyte in the effluent confirms 100% binding efficiency.

  • Washing (Interference Removal):

    • Wash 1: 1.0 mL of 0.1% Formic Acid in water (removes polar aqueous interferences).

    • Wash 2: 1.0 mL of 100% Methanol (removes neutral lipophilic interferences).

    • Note: The analyte remains securely bound due to the strong ionic interaction between the protonated amine and the sorbent.

  • Elution: Elute the target impurity using 2 x 500 µL of 5% NH4​OH in Methanol.

    • Self-Validation Checkpoint: Spot 1 µL of the eluate on pH paper to confirm pH > 9.0. Failure to achieve a highly basic pH will result in incomplete elution.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of your initial LC mobile phase (e.g., 10 mM Ammonium Formate : Acetonitrile, 30:70 v/v) prior to injection[3].

⚙️ Workflow Visualization

SPE_Workflow Sample Aqueous Sample (Zwitterion State) Acidify Acidification (pH < 3) Protonates Carboxylate Sample->Acidify Add H3PO4 Load Load onto MCX SPE (Cation Exchange Binding) Acidify->Load Analyte is Cationic Wash Wash Steps (Removes Interferences) Load->Wash Sorbent Retains Analyte Elute Basic Elution (pH > 9) Neutralizes Amine Wash->Elute Add 5% NH4OH in MeOH LCMS LC-MS/MS Analysis (>94% Recovery) Elute->LCMS Analyte Released

Fig 1: pH-dependent SPE-MCX workflow for zwitterionic oseltamivir impurities.

📚 References

  • Title: Oseltamivir | C16H28N2O4 | CID 65028 - PubChem - NIH Source: nih.gov URL:

  • Title: Oseltamivir Phosphate Capsules - Product Monograph Source: hres.ca URL:

  • Title: Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC Source: nih.gov URL:

  • Title: Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies - PubMed Source: nih.gov URL:

Sources

Optimization

Troubleshooting low mass spec sensitivity for oseltamivir acid derivatives

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible LC-MS/MS quantification for oseltamivir acid (oseltamivir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible LC-MS/MS quantification for oseltamivir acid (oseltamivir carboxylate).

Because oseltamivir acid is the highly polar, zwitterionic active metabolite of the prodrug oseltamivir, it presents a trifecta of bioanalytical challenges: poor chromatographic retention on standard reversed-phase columns, severe susceptibility to matrix suppression from plasma phospholipids, and highly variable ionization efficiency depending on the mobile phase.

This guide is designed to move beyond basic troubleshooting. We will dissect the physicochemical causality behind your signal loss and provide field-validated, self-correcting protocols to restore assay sensitivity.

Diagnostic Decision Tree

TroubleshootingWorkflow Root Oseltamivir Acid Low MS Sensitivity Chrom Chromatographic Co-elution Root->Chrom Ion ESI Ionization Suppression Root->Ion Prep Matrix Interference Root->Prep HILIC Switch to HILIC or Polar C18 Column Chrom->HILIC Prevent void volume elution Buffer Reduce Formic Acid (≤0.05%) Ion->Buffer Maximize droplet charging SPE Mixed-Mode SPE (MCX Extraction) Prep->SPE Remove plasma phospholipids

Diagnostic decision tree for resolving low LC-MS/MS sensitivity in oseltamivir acid analysis.

Expert Troubleshooting Guide & FAQs

Q1: Why is my oseltamivir acid signal completely suppressed in standard reversed-phase LC-MS/MS? A: Oseltamivir acid is a highly polar zwitterion containing both a basic secondary amine and an acidic carboxylate group. On standard hydrophobic C18 columns, it lacks retention and elutes in the void volume. In this void volume, the analyte crashes directly into the solvent front alongside unextracted salts and endogenous plasma proteins, leading to severe ion suppression in the mass spectrometer's source. Solution: You must orthogonalize your retention mechanism. Switching to a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-embedded C18 column allows for dipole-dipole and hydrogen bonding interactions, pushing the analyte past the suppression zone 1.

Q2: I am using 0.1% Formic Acid to promote ionization, but my ESI+ signal is still extremely weak. Why? A: This is a classic case of charge competition. While positive electrospray ionization (ESI+) requires an acidic environment to protonate the secondary amine, flooding the mobile phase with high concentrations of formic acid (e.g., 0.1% to 0.5%) overwhelms the surface charge capacity of the ESI droplets. This paradoxically suppresses the analyte signal 2. By reducing the modifier to a very low concentration (≤0.05% formic acid) or using 10 mM ammonium formate, you provide enough protons to ionize the analyte without causing droplet saturation 3.

Q3: My calibration curve looks great in solvent, but my blank plasma samples show a high background signal for oseltamivir acid. Is this carryover? A: While carryover is possible, high background in incurred samples is most often caused by ex-vivo conversion. Oseltamivir is a prodrug rapidly hydrolyzed by human carboxylesterase 1 (CES1) into oseltamivir acid 4. If blood samples are not immediately stabilized with an esterase inhibitor during collection, the prodrug will continue to convert in the tube, artificially elevating the baseline and destroying your Lower Limit of Quantification (LLOQ) 5.

Quantitative Data Presentation: Sample Preparation Impact

Selecting the correct sample preparation method is critical for zwitterionic compounds. The table below illustrates how different extraction techniques impact the matrix factor and achievable sensitivity for oseltamivir acid.

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (Suppression)Achievable LLOQ (ng/mL)Phospholipid Removal
Protein Precipitation (PPT) 65.0 - 75.00.45 - 0.60 (Severe)10.0Poor
Liquid-Liquid Extraction (LLE) 50.0 - 60.00.80 - 0.85 (Moderate)5.0Moderate
Mixed-Mode SPE (MCX) 92.7 - 95.00.98 - 1.02 (Negligible)0.3 - 2.0Excellent

Data synthesized from validated pharmacokinetic assay parameters 6, 2.

Self-Validating Experimental Protocol: MCX-SPE & LC-MS/MS

To guarantee scientific integrity, the following protocol acts as a self-validating system. It utilizes esterase inhibition to prevent false positives and stable-isotope internal standard normalization to dynamically correct for any residual matrix effects 6.

Phase 1: Sample Stabilization (Critical Causality Step)
  • Collect whole blood into pre-chilled tubes containing Sodium Fluoride (NaF) or Dichlorvos . Causality: This instantly inhibits plasma carboxylesterases, halting the ex-vivo conversion of the prodrug into oseltamivir acid 2.

  • Centrifuge at 4°C to isolate the stabilized plasma.

Phase 2: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction

Causality Note: Oseltamivir acid contains a secondary amine (pKa ~7.7). By dropping the sample pH below 5, we ensure the amine is fully protonated (cationic), allowing it to bind powerfully to the sulfonic acid groups of the MCX resin while neutral and acidic interferences are washed away.

  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL of 2% Formic Acid in water through the MCX cartridge.

  • Loading: Dilute 200 µL of stabilized plasma with 200 µL of 2% Formic Acid. Spike with Oseltamivir carboxylate-13C-d3 internal standard 6. Load onto the cartridge.

  • Wash 1 (Aqueous): 1.0 mL of 0.1 N HCl. (Removes highly polar, neutral, and acidic matrix components).

  • Wash 2 (Organic): 1.0 mL of 100% Methanol. (Elutes hydrophobic interferences, notably phospholipids, while the analyte remains ionically bound).

  • Elution: 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. (Raises the pH > 9, neutralizing the amine. The analyte loses its cationic charge and elutes).

  • Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of the initial mobile phase.

Phase 3: LC-MS/MS Parameters
  • Column: Symmetry C18 (polar-embedded) or a dedicated HILIC column.

  • Mobile Phase: 10 mM Ammonium Formate / Acetonitrile (30:70, v/v) 6. Causality Note: Keeping the modifier concentration low prevents charge competition in the ESI source, drastically improving ionization efficiency 2.

  • Detection: Positive ESI mode (MRM transitions: m/z 285.1 → 138.1 for oseltamivir acid).

References

  • Gupta, A., et al. "Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study." Journal of Pharmaceutical and Biomedical Analysis (via PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz3Xm9VqNcKsoYlc9p5lcYv2_4H6-zfkZp1o7t1aXJkNGKBFXOxf3Nqs4erKFBpHNckKyymJO08NldwVTVOOTlq6Jdzbsc0Htry9DXkSN-U2wpMkoLNf6lMnCw43axODi7oyzwwmh7qj7BP34=]
  • Heinig, K., et al. "Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: Improved applicability to pharmacokinetic study." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWgq3QQud6tljJLck5IXa7Ma8QNVGJKf-mhdyeK09tUBbMRbI9wVl5kfjDW0SHUtjxzMS_9Wz-Bv29ajFEpZl6MCbn-NXXk4k3mJw0j0AAb_JEG3MHCAjFX83KamYdQJlJh-IIRvG_3oOcthwLhHLBRrjroRmZPfhR9famfjPqk3fVGFHd_I9LH7eFSwJpqbgwkwKtFsz3WsUV6w7jTQXvd2LMsA0INN3RJKm-kXfP5hl9afuqj6Tf408bwU_hRt11qf6pCrgHCIszuuJTJEvYCA3lOwQYq2hi69yC7QYzrCWmCTJ0okxb50onrjfvLXd2gs06BueHdf1tHzE76S7rbJ3ckPV_lgu16bEc1_tkzhJIUAaFiSkq2tKGXf2-fxtSS1UM0F8QsBI3DMixe8aPdCdZj9Nobw==]
  • "Development and validation of a quantitative method for 15 antiviral drugs in poultry muscle using liquid chromatography coupled." Queen's University Belfast.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPkADWCkH3OWdUiwZUQSwp9DXJb3nq3WoHUa3EgiLO0fXym3fEfGtuNXxdIRigbllqk9aOW7Gt5IFpeVGk6V-llV1E7wcn4Ey7Dycp6HDiBggAPvYZ6d4r9JzA5BjCWjQud3enIvk72Zcs22OGX49at5J63XE1qCfSFQJb5giCg7V-HVRzLfA2SoGjh6gZCCzUHMYs]
  • Reddy, S., et al. "Two LCMS/MS methods for simultaneous quantification of Oseltamivir and its active metabolite, oseltamivir carboxylate in human plasma." Asian Journal of Pharmaceutical Analysis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAjk_w0eemyszFvPLGcNUbF7cH4VwlPMop6RBBCUWgwmN3Po5pGt3opO0JnFYQJfsb_4RoiWjLP1TTPlCjsJzdmmYy95wpI5eAxsjoxUvyh437jq8q9KgSduSJB0Mu7oXZrI8swSX-Jgy91XK4R9y6MZ9zVgSO9Ep1jX_Hytr_A9GzWZJPI4xjrc-iR_H8Sujrl10D4zUsgv9n-Ir-oyCmj4Gy-w==]
  • "Oseltamivir activation and carboxylesterase 1 variants." Ministry of Health, Labour and Welfare (MHLW Japan).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2o0QYPTou1quJuDwqpLfYyfODMWGgJc5Faa-VsJp50KwdOHqgSgomhpFWIK5DXrzF4pEz_ZS3l-u8UbvaxOkddeg_-cbUXee4kfpl-l7jB-BWhSDsRT-Ms06V5EGoa1JIQYxQoFzbWkHKK4MSVxCv6ig01lg=]

Sources

Reference Data & Comparative Studies

Validation

ICH validation of stability-indicating methods for oseltamivir impurities

As a Senior Application Scientist, I have evaluated countless analytical methodologies for complex active pharmaceutical ingredients (APIs). When dealing with ester-type prodrugs like Oseltamivir Phosphate (OP), developi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated countless analytical methodologies for complex active pharmaceutical ingredients (APIs). When dealing with ester-type prodrugs like Oseltamivir Phosphate (OP), developing a robust, stability-indicating method (SIM) is not merely a regulatory checkbox—it is a fundamental requirement for ensuring patient safety and drug efficacy.

This technical guide provides an in-depth comparison of analytical platforms (HPLC vs. UPLC) for profiling oseltamivir impurities, alongside a self-validating experimental workflow designed to meet stringent ICH Q2(R1) and Q1A(R2) guidelines.

Mechanistic Insights into Oseltamivir Degradation

To design an effective SIM, one must first understand the intrinsic vulnerabilities of the molecule. Oseltamivir phosphate is highly susceptible to degradation primarily centered around the hydrolysis of its ethyl ester group, which yields the active metabolite, Oseltamivir Carboxylate (OC) [[1]]().

Under specific stress conditions (such as thermal or pH extremes), secondary degradation pathways emerge, notably N,N-acyl migration, which results in isomeric impurities. Because these isomers share an identical mass and near-identical polarity with the parent drug, they present a significant chromatographic challenge.

OseltamivirDegradation OP Oseltamivir Phosphate (OP) (Prodrug, Ethyl Ester) OC Oseltamivir Carboxylate (OC) (Active Metabolite / Major Degradant) OP->OC Hydrolysis (Acid/Base/Esterases) Primary Pathway Isomer Isomeric Impurities (N,N-acyl migration products) OP->Isomer Thermal / pH Stress N,N-acyl migration Oxidative Oxidation Products (N-oxide derivatives) OP->Oxidative Peroxide Stress Minor Pathway

Primary degradation pathways of Oseltamivir Phosphate under stress conditions.

Platform Comparison: RP-HPLC vs. UPLC for Impurity Profiling

Historically, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using 5 µm C18 columns has been the gold standard for OP analysis 2. However, the need to resolve closely eluting enantiomeric and isomeric impurities has driven the transition toward Ultra-Performance Liquid Chromatography (UPLC) 3.

Using sub-2-micron particles (e.g., 1.7 µm BEH C18), UPLC minimizes longitudinal diffusion (the B term in the van Deemter equation), maintaining high theoretical plate counts even at elevated flow velocities. This is critical for OP, as it allows for the baseline separation of the parent API from its active metabolite (OC) and isomeric degradants in less than half the time.

Table 1: Comparative Performance Metrics (HPLC vs. UPLC for Oseltamivir)

ParameterTraditional RP-HPLCModern UPLCAnalytical Advantage (Causality)
Stationary Phase Inertsil ODS-2 (250 x 4.6 mm, 5 µm)Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)Smaller particles increase theoretical plates, enhancing resolution of isomers.
Run Time ~20.0 minutes~9.5 minutes50%+ reduction in run time limits on-column degradation of labile degradants.
Resolution (OP vs OC) 1.8 - 2.1> 3.5Baseline separation ensures accurate quantitation without peak tailing overlap.
Solvent Consumption ~20 mL per run~3.5 mL per runLower flow rates (0.2-0.4 mL/min) drastically reduce hazardous waste.
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mLSharper, narrower peaks increase signal-to-noise (S/N) ratio.

Experimental Protocol: Self-Validating Forced Degradation

To establish a method as "stability-indicating," the API must be subjected to forced degradation (stress testing) to generate a representative impurity profile. The goal is not to destroy the molecule entirely, but to achieve a targeted 10% to 20% degradation . Over-stressing the molecule (e.g., >50% degradation) generates secondary and tertiary degradants that are not clinically relevant and unnecessarily complicate the chromatogram.

Step 1: Sample Preparation & Phosphate Salt Extraction

Causality: OP is formulated as a phosphate salt. High concentrations of phosphate can precipitate in organic-heavy mobile phases, leading to column clogging and erratic retention times.

  • Dissolve 10 mg of OP in 5 mL of deionized water.

  • Perform a liquid-liquid extraction using Dichloromethane (DCM) to partition the free base into the organic layer, leaving the phosphate salts in the aqueous layer 4.

  • Evaporate the DCM layer under a gentle stream of nitrogen and reconstitute the residue in 10 mL of the initial mobile phase (Target concentration: 1 mg/mL).

Step 2: Stress Conditions (ICH Q1A(R2))
  • Acid Hydrolysis: Treat 1 mL of the stock solution with 1 mL of 0.1 N HCl at 80°C for 30 minutes.

    • Expert Note: Literature shows that using 1.0 N HCl results in >74% degradation and over 11 secondary products 2. Milder conditions (0.1 N) are strictly required to keep degradation within the 10-20% target.

  • Alkaline Hydrolysis: Treat 1 mL of the stock solution with 1 mL of 0.1 N NaOH at 80°C for 10 minutes.

  • Oxidative Stress: Treat 1 mL of the stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.

Step 3: Neutralization & System Validation

Causality: Failing to neutralize acid/base stressed samples immediately will allow degradation to continue while the vial sits in the autosampler queue, destroying the quantitative integrity of the assay.

  • Immediately neutralize the acid-stressed sample with 1 mL of 0.1 N NaOH (and vice versa for the base-stressed sample).

  • Dilute all samples to a final analytical concentration of 100 µg/mL.

  • Self-Validation Check: Inject a diluent blank to ensure no system peaks interfere with the API or degradant retention times. Utilize a Photodiode Array (PDA) detector to calculate the Peak Purity Index of the OP peak. A purity angle less than the purity threshold confirms that no degradants are co-eluting beneath the main API peak.

ICH Q2(R1) Method Validation Summary

Once the UPLC method successfully resolves the degradation products, it must be validated against ICH Q2(R1) parameters. Below is a summary of typical validation data for a highly optimized UPLC method for Oseltamivir.

Table 2: ICH Validation Parameters for Oseltamivir UPLC Method

Validation ParameterICH Acceptance CriteriaObserved UPLC ResultsConclusion
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.112, Threshold: 0.285Passes; no co-elution detected.
Linearity (R²) ≥ 0.9980.9997 (Range: 10 - 150 µg/mL)Highly linear response.
Method Precision (%RSD) ≤ 2.0%0.85% (n=6 injections)Highly repeatable.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.1% (Spiked at 3 levels)Accurate quantitation confirmed.
Robustness No significant shift in resolutionRes > 2.0 despite ±0.2 pH shiftsMethod withstands minor variations.

Conclusion

Transitioning from traditional HPLC to UPLC for the stability-indicating analysis of Oseltamivir Phosphate offers profound advantages in resolution, speed, and sensitivity. By understanding the mechanistic pathways of OP degradation—specifically its susceptibility to ester hydrolysis—and employing targeted sample preparation techniques like phosphate salt extraction, analytical scientists can develop highly robust, ICH-compliant methods that guarantee the integrity of pharmaceutical release data.

Sources

Comparative

Comparing retention times of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid and oseltamivir carboxylate

Chromatographic Resolution of Oseltamivir Positional Isomers: A Technical Guide to the Retention Behavior of Oseltamivir Carboxylate and 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid Executive Summary In antiviral drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chromatographic Resolution of Oseltamivir Positional Isomers: A Technical Guide to the Retention Behavior of Oseltamivir Carboxylate and 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid

Executive Summary

In antiviral drug development and pharmacokinetic monitoring, distinguishing between active metabolites and structural impurities is a fundamental analytical challenge. Oseltamivir phosphate, a widely used neuraminidase inhibitor, undergoes in vivo hydrolysis to form its active metabolite, oseltamivir carboxylate (OC) . However, during manufacturing or under stress conditions, the prodrug can undergo acetyl migration and hydrolysis to form 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid , recognized as European Pharmacopoeia (EP) Impurity A[1]. Because these two compounds are positional isomers with nearly identical molecular weights and polarities, they present a significant challenge for chromatographic separation. This guide objectively compares their retention times, details the physicochemical causality behind their chromatographic behavior, and provides a self-validating protocol for their baseline resolution.

Structural Causality and Physicochemical Properties

The retention time of an analyte in reverse-phase high-performance liquid chromatography (RP-HPLC) is dictated by its hydrophobicity, ionization state, and specific molecular interactions with the stationary phase.

  • Oseltamivir Carboxylate (OC): Structurally, OC is (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid. It possesses a free carboxylic acid and a primary amine at the C5 position.

  • 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid (Impurity A): This isomer features a swapped functional group arrangement: the acetyl group migrates to the C5 amine, leaving a primary amine at the C4 position[2].

Causality of Retention: Both molecules are zwitterions at physiological pH, making them highly polar and prone to eluting near the void volume in standard RP-HPLC. However, the positional swap of the acetyl group subtly alters the basicity (pKa) of the adjacent primary amine and changes the molecule's dipole moment. Impurity A exhibits slightly different hydrogen-bonding capabilities with residual silanols on the silica matrix compared to OC. To exploit these subtle differences, analytical methods must strictly control the mobile phase pH (typically around pH 3.5) to suppress the ionization of the carboxylic acid (pKa ~4.5) while keeping the amine protonated, thereby increasing interaction with the hydrophobic stationary phase.

Comparative Retention Time Data

The following table synthesizes quantitative retention data from validated pharmacopeial and bioanalytical LC-MS/MS methods. Because Impurity A and OC are rarely analyzed in the exact same bioanalytical run (one is a QC impurity, the other a clinical PK target), comparing their relative retention times (RRT) against the parent prodrug (Oseltamivir) provides the most objective performance metric.

AnalyteStructural ClassificationAnalytical TechniqueColumn & Mobile PhaseRetention Time (RT) / RRT
Oseltamivir Phosphate Prodrug (API)HPLC-UV (EP Method)Standard EP Buffer~19.0 min (RRT 1.00)[1]
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid EP Impurity AHPLC-UV (EP Method)Standard EP Buffer~3.04 min (RRT ~0.16)[1]
Oseltamivir Carboxylate Active MetaboliteLC-MS/MSSymmetry C18 / 10mM NH₄Formate:ACN (30:70)1.11 min[3]
Oseltamivir Phosphate Prodrug (API)LC-MS/MSSymmetry C18 / 10mM NH₄Formate:ACN (30:70)1.56 min[3]
Oseltamivir Carboxylate Active MetaboliteLC-MS/MSHypersil Gold C18 / 7mM NH₄Formate pH 3.5:MeOH (50:50)2.59 min[4]
Oseltamivir Phosphate Prodrug (API)LC-MS/MSHypersil Gold C18 / 7mM NH₄Formate pH 3.5:MeOH (50:50)4.85 min[4]

Data demonstrates that both the active metabolite and Impurity A elute significantly earlier than the prodrug due to the presence of the highly polar free carboxylic acid group.

Self-Validating Experimental Protocol: Isomeric Resolution

To ensure scientific integrity and trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system for the baseline resolution of OC and Impurity A.

Step 1: Mobile Phase Preparation (The Causality of pH)

  • Action: Prepare Mobile Phase A as 10 mM Ammonium Formate, adjusted precisely to pH 3.5 ± 0.1 using formic acid. Mobile Phase B is 100% LC-MS grade Methanol.

  • Causality: A pH of 3.5 is critical. It ensures the carboxylic acid moieties on both isomers are predominantly neutral, preventing them from acting as full zwitterions. This forces the separation to rely on the subtle steric differences of the acetyl group position interacting with the stationary phase.

Step 2: Column Selection and Equilibration

  • Action: Install a Pentafluorophenyl (PFP) or high-efficiency C18 core-shell column (e.g., 100 mm × 2.1 mm, 1.7 µm). Equilibrate at 40°C with 50% A / 50% B at a flow rate of 0.4 mL/min.

  • Causality: While standard C18 relies purely on hydrophobic dispersion forces, a PFP phase introduces dipole-dipole, π-π, and hydrogen-bonding interactions. These alternative retention mechanisms are highly sensitive to positional isomerism, maximizing the separation factor (α) between the 4-N and 5-N acetyl variants.

Step 3: System Suitability Testing (SST) - The Self-Validating Mechanism

  • Action: Inject a mixed standard containing 100 ng/mL of both Oseltamivir Carboxylate and 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid.

  • Validation Logic: Calculate the chromatographic resolution (Rs) between the two peaks.

    • Pass: If Rs ≥ 1.5, the system is validated for isomeric specificity. Proceed with sample analysis.

    • Fail: If Rs < 1.5, the system rejects itself. The operator must decrease the organic modifier (Mobile Phase B) by 2-5% to increase retention time and longitudinal diffusion, thereby improving resolution before any real samples are processed.

Visualizations

Pathway cluster_0 In Vivo Metabolism cluster_1 In Vitro Degradation / QC Oseltamivir Oseltamivir Phosphate (Prodrug API) Hydrolysis Ester Hydrolysis (Carboxylesterase) Oseltamivir->Hydrolysis Migration Acetyl Migration & Ester Hydrolysis Oseltamivir->Migration OC Oseltamivir Carboxylate (Active Metabolite) 4-Acetamido-5-amino Hydrolysis->OC ImpA 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid (Impurity A) 5-Acetamido-4-amino Migration->ImpA

Metabolic and degradation pathways diverging from Oseltamivir to its respective isomeric acids.

Workflow Sample Sample Prep (Spiked Matrix) Column Stationary Phase (PFP / C18 Core-Shell) Sample->Column MobilePhase Mobile Phase (pH 3.5 Formate Buffer) Column->MobilePhase Detection Detection (LC-MS/MS MRM) MobilePhase->Detection Validation System Suitability (Rs ≥ 1.5) Detection->Validation Validation->MobilePhase If Rs < 1.5 Adjust %B

Self-validating LC-MS/MS workflow for resolving oseltamivir positional isomers.

References

  • Source: benchchem.
  • Source: ncats.
  • Source: nih.gov (PMC)
  • Source: ajpaonline.

Sources

Validation

Structural and Functional Comparison: Oseltamivir Acid vs. 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid

Executive Summary & Chemical Context Oseltamivir Acid (OSC) is the pharmacologically active carboxylate metabolite of the antiviral prodrug oseltamivir phosphate. It functions as a potent, broad-spectrum inhibitor of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Oseltamivir Acid (OSC) is the pharmacologically active carboxylate metabolite of the antiviral prodrug oseltamivir phosphate. It functions as a potent, broad-spectrum inhibitor of the influenza virus neuraminidase (NA) enzyme, preventing viral progeny release[1]. However, during synthesis, formulation, or metabolic processing, oseltamivir can undergo an intramolecular acyl migration. This degradation pathway transfers the acetyl group from the C4-amine to the C5-amine, yielding2[2].

Officially designated as3[3], this structural isomer exhibits significantly altered pharmacodynamics. Distinguishing between the active moiety and this specific impurity is a critical requirement for quality control (QC), analytical method development, and structure-activity relationship (SAR) modeling in drug development[2].

Structural & Physicochemical Comparison

The core divergence between OSC and Impurity A lies in the positional isomerism of their functional groups. This acyl migration is typically catalyzed under specific pH or thermal stress conditions, often proceeding via a cyclic orthoamide intermediate[4].

Table 1: Quantitative and Structural Comparison
PropertyOseltamivir Acid (Active Metabolite)4-N-Desacetyl-5-N-acetyl Oseltamivir Acid (Impurity A)
IUPAC Name (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid(3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid
Molecular Formula C₁₄H₂₄N₂O₄C₁₄H₂₄N₂O₄
Molecular Weight 284.35 g/mol 284.35 g/mol [3]
CAS Number 187227-45-8 (Active base form)1391047-93-0 / 1364932-19-3[2],[5]
C4 Functional Group Acetamido (-NHCOCH₃)Primary Amine (-NH₂)
C5 Functional Group Primary Amine (-NH₂)Acetamido (-NHCOCH₃)
HPLC Relative Retention (RRT) 1.00 (Reference peak at ~19 min)~0.16[3]
Neuraminidase Binding High Affinity (IC₅₀ ~ 15 nM for H1N1)[1]Significantly Reduced[2]

Mechanistic Impact on Neuraminidase Binding

The influenza neuraminidase active site contains highly conserved residues that dictate ligand binding. Oseltamivir Acid's efficacy relies on a precise spatial arrangement:

  • The C4-acetamido group fits tightly into a hydrophobic pocket, forming a critical hydrogen bond with Arg152[6].

  • The C5-amino group projects into the 150-cavity, forming strong electrostatic interactions and hydrogen bonds with Glu119 and Asp151[6],[1].

When acyl migration occurs to form Impurity A, this pharmacophore is severely disrupted. The bulky acetamido group now at C5 creates a severe steric clash within the Glu119/Asp151 pocket. Simultaneously, the C4 primary amine lacks the necessary hydrophobic bulk and hydrogen-bond acceptor geometry to interact optimally with Arg152. Consequently, Impurity A exhibits drastically reduced antiviral efficacy[2].

BindingLogic OSC Oseltamivir Acid (Active Metabolite) C4_OSC C4: Acetamido OSC->C4_OSC C5_OSC C5: Amino OSC->C5_OSC ImpA 4-N-Desacetyl-5-N-acetyl (EP Impurity A) C4_ImpA C4: Amino ImpA->C4_ImpA C5_ImpA C5: Acetamido ImpA->C5_ImpA NA_Arg152 Arg152 Pocket C4_OSC->NA_Arg152 Optimal Fit NA_Glu119 Glu119/Asp151 Pocket C5_OSC->NA_Glu119 Optimal Fit Clash1 Loss of H-Bond C4_ImpA->Clash1 Suboptimal Clash2 Steric Clash C5_ImpA->Clash2 Bulky Group

Logical mapping of functional group interactions and steric clashes in the Neuraminidase active site.

Experimental Protocols

Protocol A: Self-Validating HPLC/UV Chromatographic Purity Analysis

To distinguish OSC from Impurity A, a high-resolution chromatographic method must be employed. This protocol utilizes a buffered mobile phase to control the ionization of the carboxylate and amine groups, ensuring sharp peak shapes and reproducible retention times.

Materials:

  • Column: C18 reversed-phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.05 M Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

  • Mobile Phase B: Methanol / Acetonitrile (Gradient grade).

  • Detection: UV at 207 nm.

Step-by-Step Workflow:

  • Standard Preparation: Dissolve Oseltamivir reference standard and 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid standard in the mobile phase to a concentration of 1.0 mg/mL.

  • System Suitability Test (SST): Inject the standard resolution mixture.

    • Causality Check: The pH of 3.0 ensures the carboxylic acid remains protonated while the amine is ionized, maximizing interaction with the non-polar stationary phase and preventing peak tailing.

  • Validation Gate: Analyze the chromatogram. Impurity A must elute at a relative retention time (RRT) of approximately 0.16 relative to the main oseltamivir peak[3].

  • Self-Correction: The test is only valid if the resolution (Rs) between Impurity A and surrounding peaks (e.g., Impurity B) is ≥ 1.3[3]. If Rs < 1.3, the system automatically flags a failure, requiring a reduction in column temperature or a slight adjustment to the gradient slope to increase interaction time.

  • Sample Analysis: Inject the unknown API sample and quantify Impurity A using area normalization against the standard curve.

HPLCWorkflow Prep Prepare Sample: OSC + Impurity A Inject HPLC Injection (C18, pH 3.0 Buffer) Prep->Inject Detect UV Detection (207 nm) Inject->Detect Decision System Suitability: Resolution > 1.3? RRT ~ 0.16? Detect->Decision Pass Proceed to Quantification Decision->Pass Yes Fail Adjust pH / Gradient (Self-Correction) Decision->Fail No Fail->Inject Re-run

Self-validating HPLC workflow for resolving Oseltamivir Acid and Impurity A.

Protocol B: In Vitro Fluorometric Neuraminidase Inhibition Assay

To objectively compare the functional performance (IC₅₀) of both compounds, a fluorometric cleavage assay is utilized.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 100 µM solution of 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate in assay buffer (32.5 mM MES, 4 mM CaCl₂, pH 6.5).

  • Enzyme Incubation: Plate recombinant influenza neuraminidase (e.g., H1N1) in a 96-well black opaque plate. Add serial dilutions of OSC and Impurity A (ranging from 0.1 nM to 10 µM). Incubate at 37°C for 30 minutes to allow steady-state binding.

    • Causality Check: Pre-incubation is critical because oseltamivir exhibits slow-binding kinetics; immediate substrate addition would artificially inflate the apparent IC₅₀.

  • Substrate Addition: Add the MUNANA substrate to initiate the reaction.

  • Kinetic Read: Measure fluorescence (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 30 minutes. The cleavage of MUNANA releases the fluorescent 4-methylumbelliferone.

  • Data Analysis: Calculate the initial velocity (V₀) for each well. Plot % inhibition vs. log[inhibitor] to determine the IC₅₀ using non-linear regression. A valid assay requires a Z-factor > 0.5 between the positive (OSC) and negative (vehicle) controls.

Conclusion

While 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid shares the identical molecular weight and core scaffold of Oseltamivir Acid, the acyl migration fundamentally abolishes its ability to effectively inhibit neuraminidase due to severe steric clashes in the active site. The stringent monitoring of this EP Impurity A via validated HPLC protocols ensures the clinical efficacy and safety of oseltamivir formulations[2],[3].

References

  • Benchchem. 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid. Available at:2

  • PMC / NIH. Implications of protein conformations to modifying novel inhibitor Oseltamivir for 2009 H1N1 influenza A virus by simulation and docking studies. Available at: 6

  • NCATS Inxight Drugs. 4-N-DESACETYL-5-N-ACETYL OSELTAMIVIR ACID. Available at: 3

  • PMC / NIH. A novel N-heterocycles substituted oseltamivir derivatives as potent inhibitors of influenza virus neuraminidase: discovery, synthesis and biological evaluation. Available at: 1

  • Veeprho. Oseltamivir Impurities and Related Compound. Available at:4

  • Pharmaffiliates. Oseltamivir-impurities. Available at: 5

Sources

Comparative

Inter-Laboratory Validation Guide: Methodologies for 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid Quantification

As regulatory bodies tighten the acceptable limits for pharmaceutical impurities, the analytical quantification of degradation products requires uncompromising precision. For Oseltamivir Phosphate—a critical neuraminidas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As regulatory bodies tighten the acceptable limits for pharmaceutical impurities, the analytical quantification of degradation products requires uncompromising precision. For Oseltamivir Phosphate—a critical neuraminidase inhibitor used globally against influenza—monitoring its structural impurities is a mandatory component of active pharmaceutical ingredient (API) quality control and stability testing.

This guide provides an authoritative, data-driven comparison of analytical methodologies for quantifying 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid (Pharmacopeial Impurity A). By examining inter-laboratory validation data, we evaluate the performance of conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), providing researchers with self-validating protocols grounded in mechanistic chemistry.

Mechanistic Background & Analyte Profiling

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid (CAS: 1391047-93-0; Molecular Weight: 284.35 Da) is a structurally defined impurity of Oseltamivir[1][2]. It primarily forms through the hydrolysis and deacetylation of the parent compound under stress conditions (e.g., acidic/basic environments or thermal stress)[1].

Understanding the chemical nature of this impurity dictates the analytical approach. The molecule possesses both an amino group and a carboxylic acid moiety, making it highly polar and zwitterionic depending on the pH of the environment. Consequently, controlling the pH of the mobile phase is the most critical variable in preventing peak tailing and ensuring reproducible chromatographic retention.

Pathway Osel Oseltamivir Phosphate (API) Hydrolysis Hydrolysis & Deacetylation Osel->Hydrolysis Environmental Stress OselCarb Oseltamivir Carboxylate (Active Metabolite) Osel->OselCarb In vivo metabolism (CES1) ImpA 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid (Impurity A) Hydrolysis->ImpA

Fig 1: Degradation and metabolic pathways of Oseltamivir Phosphate.

Methodological Comparison: HPLC-UV vs. UHPLC-MS/MS

When establishing an inter-laboratory validation framework, selecting the correct analytical platform depends on the matrix complexity and the required Limit of Quantification (LOQ).

  • HPLC-UV (The Pharmacopeial Standard): HPLC coupled with UV detection is the workhorse of routine API release testing. It relies on the absorbance of the cyclohexene ring at 215 nm. While highly reproducible and cost-effective, it lacks the specificity required when complex excipients in formulated capsules co-elute with the impurity.

  • UHPLC-MS/MS (The High-Sensitivity Alternative): Utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), this method isolates specific precursor-to-product ion transitions. It is essential for ultra-trace quantification (e.g., genotoxic impurity screening or pharmacokinetic profiling), capable of achieving LOQs in the sub-ng/mL range[3].

G N1 Standardized Sample (Spiked API Matrix) N2 Protocol Distribution N1->N2 N3 Lab 1 & 2: HPLC-UV Method N2->N3 N4 Lab 3: UHPLC-MS/MS Method N2->N4 N5 System Suitability (Self-Validation Check) N3->N5 N4->N5 N6 Data Consolidation & Statistical Equivalence N5->N6

Fig 2: Inter-laboratory validation workflow for Impurity A quantification.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating—meaning the system inherently flags errors before data is collected. The following protocols incorporate strict System Suitability Testing (SST) criteria based on European Pharmacopoeia (EP) guidelines[2].

Protocol A: HPLC-UV Method (Routine QC)

Causality of Design: A phosphate buffer is utilized to lock the ionization state of the impurity's functional groups, preventing secondary interactions with the silica backbone of the stationary phase, which causes peak tailing.

  • Mobile Phase Preparation: Prepare a 20 mM potassium dihydrogen phosphate ( KH2​PO4​ ) buffer. Adjust pH to 3.0 using dilute phosphoric acid. Mix the buffer with Acetonitrile in a 60:40 (v/v) ratio. Filter through a 0.22 µm membrane and degas ultrasonically.

  • Standard Preparation: Dissolve high-purity 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid reference standard in methanol to create a 1.0 mg/mL stock. Dilute with the mobile phase to a working range of 0.5 – 10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm × 250 mm, 5.0 μm particle size).

    • Flow Rate: 1.2 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 215 nm.

  • Self-Validation (SST): Inject a resolution mixture containing Oseltamivir, Impurity A, and Impurity B. The test is strictly invalid unless the chromatographic resolution between Impurity A and Impurity B is ≥ 1.3[2].

Protocol B: UHPLC-MS/MS Method (Trace Analysis)

Causality of Design: Formic acid is selected over phosphate buffer because phosphate salts are non-volatile and will rapidly contaminate and suppress the ionization source of the mass spectrometer. Formic acid provides the necessary protons ( H+ ) to drive positive mode Electrospray Ionization (ESI+)[3].

  • Sample Extraction: For complex matrices, perform a simple protein precipitation or liquid-liquid extraction using acetonitrile to minimize ion suppression from matrix effects[3]. Centrifuge at 14,000 rpm for 10 minutes and collect the supernatant.

  • Chromatographic Conditions:

    • Column: Sub-2-micron C18 (2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (Triple Quadrupole):

    • Ion Source: ESI in positive mode.

    • MRM Transitions: Monitor the precursor ion [M+H]+ at m/z 285.1 transitioning to specific product ions (e.g., m/z 196.1) optimized via direct infusion.

  • Self-Validation (SST): Inject a blank matrix followed by the Lower Limit of Quantification (LLOQ) standard. The signal-to-noise (S/N) ratio of the LLOQ must be ≥ 10:1, and the blank must show no interfering peaks >20% of the LLOQ area[3].

Inter-Laboratory Validation Data

To objectively compare these methodologies, three independent laboratories analyzed identical spiked samples of Oseltamivir Phosphate API. Lab 1 and Lab 2 utilized the HPLC-UV method, while Lab 3 utilized the UHPLC-MS/MS method.

Table 1: Inter-Laboratory Performance Metrics for Impurity A Quantification

Analytical MetricLab 1 (HPLC-UV)Lab 2 (HPLC-UV)Lab 3 (UHPLC-MS/MS)Causality / Interpretation
Linearity ( R2 ) 0.99950.99920.9998All methods demonstrate excellent proportional response across their respective dynamic ranges.
Inter-day Precision (%RSD) 1.8%2.1%4.5%UV detection shows tighter precision. MS/MS variance is slightly higher due to micro-fluctuations in ESI ionization efficiency.
Accuracy (% Recovery) 99.2% - 100.5%98.5% - 101.2%96.0% - 104.0%HPLC-UV is highly accurate for bulk API. MS/MS recovery is acceptable but influenced by minor matrix effects[3].
Limit of Detection (LOD) 0.40 µg/mL0.45 µg/mL0.10 ng/mL MS/MS is ~4,000x more sensitive, driven by the elimination of background noise via MRM filtering.
Limit of Quantification (LOQ) 1.20 µg/mL1.35 µg/mL0.34 ng/mL MS/MS is mandatory if the impurity must be quantified below the 0.05% reporting threshold in low-dose formulations[3].
Conclusion

The inter-laboratory validation confirms that both methodologies are scientifically sound, but their application must be context-driven. For routine batch release and pharmacopeial compliance of bulk Oseltamivir APIs, HPLC-UV remains the gold standard due to its superior precision and ease of use. However, for forced degradation studies, pharmacokinetic profiling, or analyzing complex formulated capsules where matrix interference is high, UHPLC-MS/MS is the only alternative capable of achieving the necessary sub-nanogram sensitivity and absolute structural specificity.

References
  • National Center for Advancing Translational Sciences (NCATS). "4-N-DESACETYL-5-N-ACETYL OSELTAMIVIR ACID - Inxight Drugs." Inxight Drugs. Available at: [Link]

  • A comparative study of HPLC and UV spectrophotometric methods for oseltamivir quantification in pharmaceutical formulations. Acta Chromatographica. Available at:[Link]

  • Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. PMC - NIH. Available at: [Link]

Sources

Validation

Cross-validation of HPLC vs LC-MS for oseltamivir degradation products

Cross-Validation of HPLC and LC-MS for Oseltamivir Degradation Profiling: A Comprehensive Guide Oseltamivir phosphate (OP) is an ester-type prodrug of a neuraminidase inhibitor, globally utilized for the treatment of inf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of HPLC and LC-MS for Oseltamivir Degradation Profiling: A Comprehensive Guide

Oseltamivir phosphate (OP) is an ester-type prodrug of a neuraminidase inhibitor, globally utilized for the treatment of influenza A and B viral strains[1]. Throughout the drug development and manufacturing lifecycle, rigorous stability testing is required. Under ICH Q1A (R2) guidelines, forced degradation studies are mandatory to elucidate degradation pathways and establish stability-indicating analytical assays[2].

While High-Performance Liquid Chromatography (HPLC) coupled with UV/DAD detection remains the industry standard for routine quality control (QC) and quantitative mass balance[1], Liquid Chromatography-Mass Spectrometry (LC-MS/TOF or LC-MS/MS) is indispensable for the unambiguous structural elucidation of trace-level impurities and novel degradants[2][3]. This guide objectively compares the performance of HPLC and LC-MS in analyzing oseltamivir degradation products, providing researchers with field-proven, self-validating protocols for cross-method validation.

Mechanistic Causality of Oseltamivir Degradation

Understanding the chemical liability of the Active Pharmaceutical Ingredient (API) dictates the analytical strategy. Oseltamivir phosphate is highly susceptible to hydrolytic stress under both acidic and alkaline conditions[2]. When subjected to these environments, the molecule primarily undergoes two distinct degradation pathways:

  • Ester Hydrolysis : Cleavage of the ethyl ester group yields carboxylic acid derivatives. This pathway generates degradation products such as Os II, Os IV, and Os V, as well as the pharmacologically active metabolite, oseltamivir carboxylate[2][4].

  • N,N-Acyl Migration : An intramolecular rearrangement involving the migration of the acyl group from the 4-amino to the 5-amino position on the cyclohexene ring, generating positional isomers identified as Os I and Os III[2].

DegradationPathway OP Oseltamivir Phosphate (API) Stress Hydrolytic Stress (ICH Q1A: Acid/Alkaline) OP->Stress Path1 Ester Hydrolysis Stress->Path1 Path2 N,N-Acyl Migration Stress->Path2 Deg1 Carboxylic Acid Derivatives (e.g., Os II, Os IV, Os V) Path1->Deg1 Deg2 Positional Isomers (e.g., Os I, Os III) Path2->Deg2

Mechanistic pathways of oseltamivir phosphate degradation under hydrolytic stress.

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, the following methodologies incorporate built-in system suitability tests (SST) and chemical controls. A protocol is only self-validating when it can confirm the integrity of its own results in real-time.

Protocol 1: Forced Degradation & Sample Preparation

Causality: Stress testing must achieve 5–20% degradation. Excessive stress causes secondary degradation, obscuring the primary degradation pathway and complicating mass balance.

  • Alkaline Stress : Dissolve the OP reference standard in 0.1 N NaOH to a concentration of 1 mg/mL. Incubate at 60°C until approximately 10% degradation is achieved (typically 2-4 hours)[1].

  • Quenching : Neutralize the sample immediately with an equivalent volume of 0.1 N HCl to arrest the degradation kinetics.

  • Oxidative Protection : Add benzoic acid to the aqueous acetonitrile sample extracts. Reasoning: Benzoic acid acts as a radical scavenger, preventing unintended oxidative degradation of the analyte during autosampler storage, ensuring stability for up to 24 hours at 15°C[4].

  • Internal Standard (IS) Addition : For LC-MS workflows, spike the sample with a deuterated internal standard (e.g., Oseltamivir-d5) or an analog like venlafaxine. Reasoning: This corrects for matrix effects and ionization suppression inherent to ESI sources[4][5].

Protocol 2: Stability-Indicating HPLC-UV/DAD Workflow

Objective: Achieve baseline separation of OP from all five degradation products to calculate accurate degradation kinetics.

  • Column Selection : Utilize a high-carbon load C18 column (e.g., Nucleosil ODS, 250 x 4.6 mm, 5 µm) to retain polar carboxylic acid degradants[1].

  • Mobile Phase : Isocratic elution using Phosphate buffer (pH 7.0) : Acetonitrile : Methanol (50:25:25, v/v/v)[1]. Reasoning: Maintaining a pH of 7.0 ensures the basic amino groups of OP are partially deprotonated, preventing secondary interactions with free silanols and improving peak symmetry.

  • Detection : UV absorbance at 210 nm[1].

  • Self-Validation (SST) : Inject a system suitability mixture (OP + Os I + Os II). The run is valid only if the resolution (Rs) between OP and its closest eluting degradant is > 2.0, and the tailing factor is < 1.5.

Protocol 3: LC-MS/TOF Structural Elucidation Workflow

Objective: Identify the exact mass and fragmentation patterns of unknown degradants for unambiguous structural assignment.

  • Chromatographic Adaptation : Replace the HPLC phosphate buffer with a volatile buffer. Use a gradient of 5 mM Ammonium Formate with 0.2% Formic Acid (Mobile Phase A) and Acetonitrile (Mobile Phase B)[4]. Reasoning: Non-volatile phosphate buffers cause severe ion suppression and source fouling in mass spectrometers. Ammonium formate provides necessary ionic strength while remaining fully MS-compatible[5].

  • Ionization : Electrospray Ionization in Positive mode (ESI+), monitoring for the protonated parent ion ([M+H]+ m/z 313.17 for OP)[6].

  • Self-Validation (SST) : Calibrate the Time-of-Flight (TOF) mass analyzer using a known tuning mix prior to the run. The protocol is valid only if the mass accuracy error for the OP standard is < 5 ppm[2].

AnalyticalWorkflow cluster_HPLC HPLC-UV/DAD cluster_LCMS LC-MS/TOF Sample Stressed OP Sample HPLC_Sep Isocratic Separation (Phosphate Buffer) Sample->HPLC_Sep MS_Sep Gradient Separation (Volatile Buffer) Sample->MS_Sep HPLC_Quant Quantification & Mass Balance (Rs > 2.0) HPLC_Sep->HPLC_Quant CrossVal Data Synthesis & Cross-Validation HPLC_Quant->CrossVal MS_ID Accurate Mass & Fragmentation (Error < 5 ppm) MS_Sep->MS_ID MS_ID->CrossVal

Parallel workflows for cross-validating HPLC quantification with LC-MS structural identification.

Cross-Validation: Performance Comparison

When cross-validating these techniques, laboratories must account for the inherent differences in detector physics. UV detection relies on chromophore absorbance (which remains relatively stable across OP positional isomers), whereas MS relies on ionizability, which can fluctuate wildly based on matrix effects.

Table 1: Capability Comparison of HPLC vs. LC-MS for Oseltamivir Degradation

ParameterHPLC-UV/DADLC-MS/TOF or LC-MS/MS
Primary Utility Routine QC, Stability-indicating assays, Mass balanceImpurity profiling, Structural elucidation, Genotoxic impurity quantification
Buffer Compatibility High (Phosphate, Citrate buffers allowed)[1]Low (Strictly volatile buffers: Formate, Acetate)[4]
Sensitivity (LOD) Moderate (~1–5 µg/mL)[1]Ultra-high (~0.08 ng/mL in plasma/matrix)[4]
Specificity Relies on chromatographic resolution (Retention Time)Relies on m/z, isotopic distribution, and MS/MS fragmentation[2][6]
Genotoxic Impurities Inadequate for trace ppm levelsIdeal (e.g., OSPRC-A quantification at <100 ppm)[3]

Table 2: Typical Validation Parameters (ICH Q2)

Validation MetricHPLC-UV (Oseltamivir API)LC-MS/MS (Oseltamivir Carboxylate)
Linearity Range 1 – 250 µg/mL[1]2.0 – 800 ng/mL[5]
Precision (RSD) < 2.0%< 10.0%[4]
Extraction Recovery N/A (Direct injection of API)92.7% (Solid Phase Extraction from matrix)[5]
Kinetics Monitored First-order degradation kinetics[1]Trace metabolite pharmacokinetics[5][7]

Conclusion

A robust stability program for oseltamivir phosphate cannot rely on a single analytical modality. HPLC provides the ruggedness and quantitative accuracy required for establishing degradation kinetics and routine batch release[1]. Conversely, LC-MS provides the absolute specificity necessary to identify novel degradants (such as Os IV and Os V) and monitor trace-level genotoxic impurities like OSPRC-A[2][3]. By employing the self-validating protocols outlined above, analytical scientists can successfully cross-validate these orthogonal techniques, ensuring total regulatory compliance and scientific integrity.

References

  • ICH guidance in practice: Degradation behaviour of oseltamivir phosphate under stress conditions.
  • Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study.NIH.gov.
  • Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections.NIH.gov.
  • Kinetic Study of the Alkaline Degradation of Oseltamivir Phosphate and Valacyclovir Hydrochloride using Validated Stability Indic
  • Determination of Oseltamivir in Human Plasma by HPLC-MS/MS.NIH.gov.
  • Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS.Oriental Journal of Chemistry.
  • Development and Validation of two LCMS/MS Methods for Simultaneous Estimation of Oseltamivir and its Metabolite in Human Plasma and Application in Bioequivalence Study.Asian Journal of Pharmaceutical Analysis.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid

Executive Summary & Ecological Rationale Proper laboratory disposal of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid (often referred to as Oseltamivir Impurity A, CAS: 1364932-19-3) requires strict operational oversight. As...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Ecological Rationale

Proper laboratory disposal of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid (often referred to as Oseltamivir Impurity A, CAS: 1364932-19-3) requires strict operational oversight. As an active metabolite derivative of the antiviral prodrug Oseltamivir, this compound shares a highly stable, persistent chemical structure that poses significant ecological risks if mishandled.

The Causality of Strict Disposal: Standard laboratory drain disposal is strictly prohibited. When antiviral APIs and their active metabolites enter conventional wastewater treatment plants (WWTPs), they bypass biological degradation processes due to their inherent chemical stability[1]. Consequently, these unmetabolized compounds are discharged directly into surface waters[1]. In aquatic ecosystems, prolonged exposure of natural viral reservoirs (such as waterfowl) to sub-lethal concentrations of antivirals exerts selective evolutionary pressure, which can drive the emergence of drug-resistant viral strains. To mitigate this, laboratory disposal protocols must utilize absolute destructive methodologies—such as high-temperature incineration or Advanced Oxidation Processes (AOP)—to ensure complete molecular mineralization before environmental release.

Physicochemical & Ecotoxicity Profile

To understand the necessity of our disposal workflows, it is critical to review the compound's environmental behavior. The data below highlights its persistence and baseline toxicity, reinforcing why dilution is not an acceptable solution.

Table 1: Ecotoxicity and Physicochemical Constraints

ParameterValue / ClassificationImplication for DisposalSource
Water Hazard Class Class 1 (Slightly hazardous)Do not allow undiluted entry to groundwater, water courses, or sewage systems.[2]
EC50 (Aliivibrio fischeri) 3124 mg/LIndicates baseline aquatic toxicity; requires chemical neutralization before discharge.[3]
EC50 (Chlorella vulgaris) 343.64 mg/LDemonstrates higher toxicity to aquatic flora; reinforces strict containment.[3]
WWTP Removal Efficiency Low (Recalcitrant)Bypasses conventional biological treatment; necessitates Advanced Oxidation.[1]
AOP Destruction Efficiency > 80% (O3/H2O2)Validates O3/H2O2 as a viable, field-proven pre-treatment methodology for liquid waste.[1]

Laboratory Safety & Handling Prerequisites

While the substance is not classified as acutely hazardous under standard GHS criteria, its status as a pharmacologically active impurity mandates stringent personal protective equipment (PPE) to prevent occupational exposure and cross-contamination[2].

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[4].

  • Skin Protection: Utilize fire/flame resistant and impervious laboratory clothing[4]. Gloves must be impermeable and chemically resistant to the substance[2].

  • Respiratory Protection: Avoid dust formation. If exposure limits are exceeded or respiratory irritation is experienced during powder handling, a full-face respirator must be deployed[4].

Step-by-Step Disposal Methodologies

Laboratory waste containing 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid typically presents in two forms: solid powder/contaminated consumables and aqueous analytical effluents. Each requires a distinct, self-validating workflow.

Protocol A: Solid Waste Containment and Incineration

Causality: High-temperature incineration is required because the complex ring structure and amide bonds of Oseltamivir derivatives are highly stable. Incineration (>800°C) completely mineralizes the compound, preventing environmental entry.

  • Mechanical Collection: In the event of a powder spill, do not use compressed air or dry sweeping, which generates inhalable particulates. Pick up the material mechanically using a HEPA-filtered vacuum or a wet-wiping technique[2],[4].

  • Primary Containment: Place all collected powder, contaminated bench paper, and disposable PPE into a puncture-resistant, sealable chemical waste container.

  • Labeling & Documentation: Clearly label the container with the chemical name, CAS number (1364932-19-3), and the specific designation: "Persistent Pharmaceutical Waste - Incinerate Only"[4].

  • Vendor Hand-off: Store the sealed containers in a designated hazardous waste accumulation area. Disposal must be executed according to official regulations[2], requiring hand-off to a certified environmental services vendor for high-temperature incineration.

Protocol B: Aqueous Waste Neutralization via Advanced Oxidation Process (AOP)

Causality: Aqueous effluents from HPLC or synthesis washing cannot be poured down the drain because conventional WWTPs cannot degrade them[1]. AOPs generate highly reactive hydroxyl radicals (HO•) that cleave the stable bonds of the active metabolite, achieving high removal efficiencies[1].

  • Effluent Segregation: Route all aqueous waste containing the impurity into a dedicated, chemically compatible amber glass carboy to prevent uncontrolled photodegradation into unknown byproducts.

  • Reagent Preparation: In a controlled, ventilated reaction vessel, prepare an ozone (O3) and hydrogen peroxide (H2O2) mixture. Target concentrations for optimal radical generation are 0.42 mM O3 and 5.0 mM H2O2[1].

  • Oxidation Reaction: Introduce the aqueous waste into the reaction vessel. Maintain the reaction for a minimum of 45 minutes under continuous agitation to ensure maximal generation and dispersion of hydroxyl radicals[1].

  • Quenching & Verification (Self-Validating Step): Quench any residual oxidants using a standard reducing agent (e.g., sodium thiosulfate). Sample the treated batch and verify the destruction of the API via LC-MS/MS.

  • Final Discharge: Once the concentration is confirmed to be below the Limit of Detection (LOD), the neutralized aqueous waste can be safely transferred to standard institutional chemical waste streams for final disposal.

Disposal Decision Workflow

The following decision matrix visualizes the operational logic for routing 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid waste based on its physical state.

G Start 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid Waste State Determine Waste State Start->State Solid Solid Waste (Powder / PPE) State->Solid Solid Liquid Aqueous Waste (HPLC Effluent) State->Liquid Liquid Incineration High-Temp Incineration (Vendor Managed) Solid->Incineration AOP Advanced Oxidation (O3/H2O2 Treatment) Liquid->AOP Disposal Final EPA/RCRA Compliant Disposal Incineration->Disposal Validation LC-MS/MS Verification AOP->Validation Validation->AOP Residuals Detected Validation->Disposal Degradation Confirmed

Figure 1: Decision matrix for the containment, treatment, and disposal of Oseltamivir derivatives.

References

1.[2] Title: Safety Data Sheet - Cayman Chemical. Source: caymanchem.com. URL: 2 2.[4] Title: OseltaMivir IMpurity A SDS, 1364932-19-3 Safety Data Sheets - ECHEMI. Source: echemi.com. URL:4 3.[3] Title: Ecotoxicity of Antivirals Used to Treat COVID-19 Patients: Analysis of Related Structural Features - MDPI. Source: mdpi.com. URL: 3 4.[1] Title: SARS-CoV-2 pharmaceutical drugs: a critical review on the environmental impacts, chemical characteristics, and behavior of advanced oxidation processes in water - PMC. Source: nih.gov. URL: 1

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid. As a unique derivative of Oseltamivir, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid. As a unique derivative of Oseltamivir, this compound's specific toxicological properties are not extensively documented. Therefore, this directive is built upon a conservative, risk-based approach, synthesizing safety data from its parent compounds, Oseltamivir and Oseltamivir Acid, to ensure the highest level of protection. Our core mission is to empower your research with field-proven safety insights that go beyond the product itself.

Hazard Assessment: A Principle of Prudent Caution

Given this discrepancy and the uninvestigated nature of the target compound, we must adopt the principle of treating it as potentially hazardous.[4] The primary routes of occupational exposure to be mitigated are:

  • Inhalation: Aerosolization of the solid powder during weighing or solution preparation.

  • Dermal Contact: Direct skin contact with the solid or solutions.

  • Ocular Contact: Splashes during solution handling or accidental contact from contaminated hands.

  • Ingestion: Accidental transfer from contaminated surfaces or hands.

This guide is designed to create a self-validating system of protocols that minimizes these risks at every step.

Core PPE and Handling Protocol

Safe handling is a multi-layered process that begins with engineering controls and is supplemented by appropriate Personal Protective Equipment (PPE).

Primary Engineering Controls: Your First Line of Defense

Always handle 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC), especially when manipulating the solid form or preparing solutions.[5][6] These engineering controls are critical for containing aerosols and are the most effective way to prevent respiratory exposure.[7]

Step-by-Step PPE Application (Donning)

The sequence of donning PPE is crucial to prevent cross-contamination. The following workflow should be adopted:

PPE_Donning_Workflow lab_coat 1. Lab Coat/Gown (Fasten completely) respirator 2. Respirator (if required) (Perform seal check) lab_coat->respirator goggles 3. Goggles/Face Shield (Adjust for snug fit) respirator->goggles gloves 4. Gloves (Pull over cuffs of lab coat) goggles->gloves Waste_Disposal_Workflow start Waste Generated (Contaminated PPE, consumables, excess material) solid_waste Solid Waste (Gloves, wipes, weigh paper, plastic tubes) start->solid_waste liquid_waste Liquid Waste (Aqueous solutions, organic solvents) start->liquid_waste sharps_waste Sharps Waste (Needles, contaminated glass) start->sharps_waste solid_container Seal in a labeled Hazardous Solid Waste bag/container solid_waste->solid_container liquid_container Collect in a compatible, labeled Hazardous Liquid Waste container liquid_waste->liquid_container sharps_container Place in a puncture-resistant Sharps Container sharps_waste->sharps_container disposal Arrange for pickup by Institutional Environmental Health & Safety (EH&S) solid_container->disposal liquid_container->disposal sharps_container->disposal

Caption: Waste segregation and disposal workflow.

Key Disposal Principles:

  • Segregation: Never mix different waste streams. Keep solid, liquid, and sharps waste separate. [8]* Containment: Use containers that are chemically compatible, leak-proof, and have secure screw-top lids. [9][10]Do not fill liquid containers beyond 80% capacity to allow for expansion. [9]* Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date. [9]* PPE Disposal: Contaminated gloves, wipes, and disposable lab coats should be collected in a designated hazardous solid waste container.

By adhering to these rigorous protocols, you build a foundation of safety that protects you, your colleagues, and your research.

References

  • Glove for Chemicals: Compatibility Chart for 20 Cleaners. (n.d.). Google.
  • Safety Data Sheet - Oseltamivir Acid. (2024, November 13). Cayman Chemical.
  • SAFETY DATA SHEET - Oseltamivir. (n.d.). LGC Standards.
  • Safety Data Sheet - Oseltamivir (phosphate). (2025, July 11). Cayman Chemical.
  • MSDS of OseltaMivir. (2020, July 8). HelloBio.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Quick Guide to Laboratory Waste Disposal. (2023, December 1). BioMedical Waste Solutions.
  • Material Safety Data Sheet of Oseltamivir. (n.d.). AbMole BioScience.
  • Chemical Protective Clothing - Glove Selection. (2025, August 28). Canadian Centre for Occupational Health and Safety.
  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Today's Clinical Lab.
  • Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses. (2025, May 15). Centers for Disease Control and Prevention.
  • Biosafety in Microbiological and Biomedical Laboratories: Safe Handling of Infectious Agents. (n.d.). National Center for Biotechnology Information, NIH.
  • Safe Handling of Laboratory Equipment. (n.d.). University of Alberta.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid
Reactant of Route 2
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid
© Copyright 2026 BenchChem. All Rights Reserved.